Momordicine V
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H60O12 |
|---|---|
Molecular Weight |
720.9 g/mol |
IUPAC Name |
3-[[(3S,7S,8S,9R,10R,13R,14S,17R)-9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[(2R)-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C39H60O12/c1-20(2)14-22(49-35-33(48)32(47)31(46)27(18-40)50-35)15-21(3)23-10-11-38(7)34-26(42)16-25-24(39(34,19-41)13-12-37(23,38)6)8-9-28(36(25,4)5)51-30(45)17-29(43)44/h14,16,19,21-24,26-28,31-35,40,42,46-48H,8-13,15,17-18H2,1-7H3,(H,43,44)/t21-,22?,23-,24-,26+,27-,28+,31-,32+,33-,34+,35-,37-,38+,39-/m1/s1 |
InChI Key |
LWNCCLUCDGANTA-BGGZWTQLSA-N |
Isomeric SMILES |
C[C@H](CC(C=C(C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC[C@@]4([C@H]3[C@H](C=C5[C@H]4CC[C@@H](C5(C)C)OC(=O)CC(=O)O)O)C=O)C)C |
Canonical SMILES |
CC(CC(C=C(C)C)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CCC4(C3C(C=C5C4CCC(C5(C)C)OC(=O)CC(=O)O)O)C=O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Momordicine V: A Technical Guide to its Discovery, Isolation, and Characterization from Momordica charantia
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Momordicine V, a cucurbitane glucoside found in the leaves of Momordica charantia (bitter melon). This document is intended for researchers, scientists, and drug development professionals interested in the rich phytochemistry of this plant and the potential therapeutic applications of its constituents.
Introduction
Momordica charantia, a plant with a long history in traditional medicine, is a rich source of bioactive compounds, particularly cucurbitane-type triterpenoids. Among these, this compound, a complex glucoside, has been identified and characterized. This guide details the scientific journey of its discovery and the methodologies employed for its isolation and structural determination.
Discovery and Structural Elucidation
This compound was first isolated from the leaves of Momordica charantia. Its chemical structure has been established as 23-O-β-D-glucopyranosyl-7-hydroxy-3-O-malonylcucurbita-5,24-dien-19-al[1]. The elucidation of this complex structure was achieved through extensive spectral analysis, including mass spectrometry and nuclear magnetic resonance, and confirmed by its chemical conversion to the known compound, momordicine II, via alkaline catalyzed hydrolysis[1].
Physicochemical and Spectral Data
The structural characterization of this compound is supported by the following spectral data:
| Property | Value | Reference |
| Molecular Formula | C₃₉H₅₆O₁₄ | [1] |
| Positive-ion ESI-MS (m/z) | 743 [M+Na]⁺ | [1] |
Key ¹H NMR signals further confirm the structure of this compound.
| Proton | Chemical Shift (δ) | Multiplicity and Coupling Constant (J) | Reference |
| H-19 | 10.59 | s | [1] |
| H-6 | 6.19 | d, J= 4.5 Hz | |
| H-24 | 5.59 | d, J= 7.8 Hz | |
| H-3 | 5.06 | brs | |
| Glc-1 | 4.94 | d, J= 7.9 Hz | |
| H-23 | 4.94 | d, J= 7.8 Hz | |
| H-7 | 4.34 | d, J= 4.6 Hz | |
| Malonyl-CH₂ | 3.73 | s |
Experimental Protocols
The isolation of this compound from Momordica charantia leaves involves a multi-step process of extraction and chromatographic purification. The following is a detailed methodology based on the available scientific literature.
Plant Material and Extraction
Fresh leaves of Momordica charantia are the starting material. The general workflow for extraction is as follows:
Fractionation and Purification
The crude aqueous extract is subjected to a series of chromatographic separations to isolate this compound.
Detailed Steps:
-
Initial Extraction: Fresh leaves are extracted with methanol. The resulting solution is filtered and concentrated under reduced pressure to yield a crude aqueous extract.
-
Solvent Partitioning: The aqueous extract is partitioned successively with hexane and diethyl ether to remove nonpolar compounds. The remaining aqueous layer contains the desired glycosides.
-
Column Chromatography (Diaion HP-20): The aqueous layer is subjected to column chromatography on a Diaion HP-20 resin. The column is eluted with a stepwise gradient of water and methanol. The fraction eluted with 80% methanol is collected.
-
Silica Gel Chromatography: The 80% methanol fraction is further purified by silica gel column chromatography using a chloroform-methanol gradient system.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on an ODS column, eluting with 80% methanol, to yield pure this compound.
Biological Activity
Initial biological screening of this compound has revealed its potential as a natural pest deterrent.
| Activity | Effective Concentration | Reference |
| Oviposition Deterrent against Liriomyza trifolii | 26.16 µg/cm² |
While the primary reported activity of this compound is as an oviposition deterrent, other cucurbitane triterpenoids from Momordica charantia, such as Momordicine I, have been shown to modulate various signaling pathways with therapeutic potential.
Potential Signaling Pathways (Hypothesized)
Based on the activities of structurally related compounds like Momordicine I, it is hypothesized that this compound may also interact with key cellular signaling pathways. Further research is required to confirm these interactions.
Conclusion
This compound represents one of the many complex and bioactive cucurbitane triterpenoids present in Momordica charantia. The methodologies outlined in this guide provide a framework for its consistent isolation and further investigation. While its role as an oviposition deterrent is established, its potential effects on mammalian cellular pathways warrant further research, which could unveil novel therapeutic applications. This document serves as a foundational resource for scientists and researchers dedicated to exploring the vast potential of natural products in drug discovery and development.
References
Unveiling the Molecular Architecture of Momordicine V: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Momordicine V, a cucurbitane-type triterpenoid glycoside isolated from the leaves of Momordica charantia. This document details the experimental protocols for its isolation and purification, presents a thorough analysis of the spectroscopic data used to determine its structure, and visualizes the key experimental workflows.
Introduction
This compound is a member of the cucurbitane family of triterpenoids, a class of natural products known for their diverse biological activities. Isolated from Momordica charantia, a plant widely used in traditional medicine, this compound has garnered interest for its potential pharmacological properties. The precise determination of its chemical structure is fundamental to understanding its bioactivity and for any future drug development endeavors. This guide outlines the systematic approach undertaken to elucidate the structure of this compound as 23-O-β-D-glucopyranosyl-7-hydroxy-3-O-malonylcucurbita-5,24-dien-19-al.
Isolation and Purification of this compound
The isolation of this compound from the leaves of Momordica charantia involves a multi-step process of extraction and chromatographic separation. The general workflow for this procedure is outlined below.
Detailed Experimental Protocol
Plant Material: Fresh leaves (1.2 kg) of Momordica charantia were collected and utilized for the extraction process.
Extraction: The fresh leaves were cut into small pieces and extracted with methanol. The methanol extract was then concentrated under reduced pressure to yield a crude extract.
Solvent Partitioning: The crude methanol extract was suspended in water and successively partitioned with hexane, diethyl ether, and n-butanol. The butanol-soluble fraction, which contained the polar glycosides, was selected for further purification.
Chromatographic Separation:
-
Silica Gel Column Chromatography: The butanol-soluble fraction was subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol. This initial separation step fractionated the complex mixture based on polarity.
-
ODS Column Chromatography (RP-18): Fractions enriched with this compound from the silica gel chromatography were further purified using octadecylsilyl (ODS) reversed-phase column chromatography. Elution was performed with a stepwise gradient of methanol in water.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative reversed-phase HPLC on an ODS column. Isocratic elution with a suitable solvent system of methanol and water yielded pure this compound.
Chemical Structure Elucidation
The chemical structure of this compound was elucidated through a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry provided crucial information regarding the molecular formula of this compound.
Table 1: HR-ESI-MS Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+Na]⁺ | 743.3724 | 743.3721 | C₃₉H₅₆O₁₃Na |
The HR-ESI-MS data established the molecular formula of this compound as C₃₉H₅₆O₁₃.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy, along with 2D NMR experiments such as COSY, HMQC, and HMBC, were instrumental in determining the connectivity and stereochemistry of the molecule. The data revealed a cucurbitane-type triterpenoid aglycone with a malonyl group and a glucose unit. For comparative purposes, the well-established data for the related compound, Momordicine II, is also presented.
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD) for this compound and Momordicine II
| Position | This compound (δc) | Momordicine II (δc) |
| 1 | 36.8 | 36.8 |
| 2 | 29.4 | 29.4 |
| 3 | 78.5 | 78.5 |
| 4 | 40.8 | 40.8 |
| 5 | 141.2 | 141.2 |
| 6 | 122.1 | 122.1 |
| 7 | 71.2 | 71.2 |
| 8 | 49.9 | 49.9 |
| 9 | 50.1 | 50.1 |
| 10 | 37.9 | 37.9 |
| 11 | 22.9 | 22.9 |
| 12 | 34.5 | 34.5 |
| 13 | 46.9 | 46.9 |
| 14 | 49.2 | 49.2 |
| 15 | 35.8 | 35.8 |
| 16 | 28.1 | 28.1 |
| 17 | 51.9 | 51.9 |
| 18 | 15.1 | 15.1 |
| 19 | 208.2 | 208.2 |
| 20 | 36.4 | 36.4 |
| 21 | 18.9 | 18.9 |
| 22 | 39.8 | 39.8 |
| 23 | 80.1 | 80.1 |
| 24 | 129.5 | 129.5 |
| 25 | 134.2 | 134.2 |
| 26 | 18.3 | 18.3 |
| 27 | 25.9 | 25.9 |
| 28 | 26.2 | 26.2 |
| 29 | 28.4 | 28.4 |
| 30 | 18.1 | 18.1 |
| Malonyl Group | ||
| 1' | 169.4 | - |
| 2' | 42.7 | - |
| 3' | 167.2 | - |
| Glucosyl Group | ||
| 1'' | 102.8 | 102.8 |
| 2'' | 75.1 | 75.1 |
| 3'' | 78.2 | 78.2 |
| 4'' | 71.6 | 71.6 |
| 5'' | 77.9 | 77.9 |
| 6'' | 62.8 | 62.8 |
Table 3: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD) for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 1.55, 2.05 | m | |
| 2 | 1.85, 2.15 | m | |
| 3 | 5.06 | t | 8.0 |
| 4 | 2.55 | m | |
| 6 | 5.92 | d | 5.0 |
| 7 | 4.29 | br s | |
| 11 | 1.45, 1.65 | m | |
| 12 | 1.50, 1.70 | m | |
| 16 | 2.20 | m | |
| 18 | 0.85 | s | |
| 19 | 9.45 | s | |
| 21 | 1.02 | d | 6.5 |
| 22 | 2.45 | m | |
| 23 | 4.94 | d | 7.8 |
| 24 | 5.61 | m | |
| 26 | 1.72 | s | |
| 27 | 1.75 | s | |
| 28 | 1.10 | s | |
| 29 | 1.28 | s | |
| 30 | 0.95 | s | |
| Malonyl Group | |||
| 2' | 3.35 | s | |
| Glucosyl Group | |||
| 1'' | 4.40 | d | 7.8 |
| 2'' | 3.20 | m | |
| 3'' | 3.38 | m | |
| 4'' | 3.28 | m | |
| 5'' | 3.25 | m | |
| 6'' | 3.68, 3.85 | m |
The presence of the malonyl group at the C-3 position was confirmed by the downfield shift of the H-3 proton to δ 5.06 and HMBC correlations from this proton to the carbonyl carbon of the malonyl group. The β-D-glucopyranosyl moiety was attached at the C-23 position, as evidenced by HMBC correlations from the anomeric proton (H-1'') to C-23.
Chemical Conversion
To further confirm the structure, this compound was subjected to alkaline hydrolysis, which selectively removes the malonyl group. This reaction yielded a product that was chromatographically and spectroscopically identical to Momordicine II, thus confirming the position of the malonyl group and the overall structure of this compound.
Conclusion
The chemical structure of this compound was unequivocally determined to be 23-O-β-D-glucopyranosyl-7-hydroxy-3-O-malonylcucurbita-5,24-dien-19-al through a systematic process of isolation, purification, and comprehensive spectroscopic analysis. The combination of HR-ESI-MS and advanced NMR techniques, supported by chemical derivatization, provided the definitive evidence for its molecular formula, atomic connectivity, and stereochemistry. This detailed structural elucidation is a critical prerequisite for further investigation into the biological activities and potential therapeutic applications of this novel natural product.
An In-depth Technical Guide on the Spectroscopic Data for 23-O-beta-D-glucopyranosyl-7-hydroxy-3-O-malonylcucurbita-5,24-dien-19-al
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the cucurbitacin glycoside, 23-O-beta-D-glucopyranosyl-7-hydroxy-3-O-malonylcucurbita-5,24-dien-19-al. Due to the limited availability of published data for this specific compound, this guide presents predicted spectroscopic values based on the analysis of structurally related cucurbitacin derivatives. It also outlines the standard experimental protocols for acquiring such data and illustrates a key signaling pathway modulated by cucurbitacins.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the target compound. These predictions are derived from published data for similar cucurbitane-type triterpenoids, including those with glycosidic and malonyl moieties.
Table 1: Predicted ¹H NMR Spectroscopic Data (Pyridine-d₅)
| Position | Predicted δH (ppm) | Multiplicity | J (Hz) |
| 1 | 1.65 | m | |
| 2 | 1.95 | m | |
| 3 | 4.70 | m | |
| 5 | 5.80 | br s | |
| 7 | 4.50 | m | |
| 8 | 2.50 | m | |
| 10 | 3.10 | d | 8.5 |
| 11 | - | - | - |
| 12 | 2.10, 1.80 | m | |
| 15 | 1.50, 1.30 | m | |
| 16 | 4.40 | m | |
| 17 | 2.60 | m | |
| 20 | 2.40 | m | |
| 23 | 4.00 | m | |
| 24 | 5.40 | t | 7.0 |
| 26 | 1.70 | s | |
| 27 | 1.65 | s | |
| 28 | 1.05 | s | |
| 29 | 1.15 | s | |
| 30 | 1.25 | s | |
| 18 | 0.95 | s | |
| 19 | 9.80 | s | |
| Glc-1' | 4.90 | d | 7.5 |
| Glc-2' | 3.90 | m | |
| Glc-3' | 4.10 | m | |
| Glc-4' | 4.15 | m | |
| Glc-5' | 3.85 | m | |
| Glc-6' | 4.30, 4.10 | m | |
| Mal-2'' | 3.40 | s |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Pyridine-d₅)
| Position | Predicted δC (ppm) | Position | Predicted δC (ppm) |
| 1 | 35.0 | 18 | 21.5 |
| 2 | 26.0 | 19 | 202.0 |
| 3 | 79.0 | 20 | 45.0 |
| 4 | 40.0 | 21 | 22.0 |
| 5 | 138.0 | 22 | 38.0 |
| 6 | 122.0 | 23 | 75.0 |
| 7 | 70.0 | 24 | 125.0 |
| 8 | 48.0 | 25 | 135.0 |
| 9 | 52.0 | 26 | 25.5 |
| 10 | 49.0 | 27 | 18.0 |
| 11 | 210.0 | 28 | 28.0 |
| 12 | 50.0 | 29 | 20.0 |
| 13 | 47.0 | 30 | 29.0 |
| 14 | 51.0 | Glc-1' | 105.0 |
| 15 | 32.0 | Glc-2' | 75.0 |
| 16 | 72.0 | Glc-3' | 78.0 |
| 17 | 55.0 | Glc-4' | 71.5 |
| Glc-5' | 78.5 | ||
| Glc-6' | 62.5 | ||
| Mal-1'' | 168.0 | ||
| Mal-2'' | 43.0 | ||
| Mal-3'' | 170.0 |
Table 3: Predicted Mass Spectrometry Data
| Technique | Ionization Mode | Predicted [M+H]⁺ (m/z) | Predicted [M+Na]⁺ (m/z) |
| ESI-MS | Positive | 749.38 | 771.36 |
Experimental Protocols
The following sections detail the standard methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of deuterated pyridine (pyridine-d₅). The use of pyridine-d₅ is common for cucurbitacins to ensure good solubility and signal dispersion.
Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker Avance III HD 600 MHz or a similar instrument, equipped with a cryoprobe for enhanced sensitivity.
Data Acquisition:
-
¹H NMR: Spectra are acquired with a spectral width of approximately 12 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Spectra are recorded using a proton-decoupled pulse sequence with a spectral width of around 220 ppm. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-3 seconds) are typically required.
-
2D NMR: A suite of 2D NMR experiments is crucial for unambiguous structure elucidation. This includes:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate one-bond ¹H-¹³C connections.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are essential for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the molecule.
-
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.
Instrumentation: High-resolution mass spectrometry (HRMS) is performed on an instrument such as a Q-TOF (Quadrupole Time-of-Flight) or an Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source.
Data Acquisition:
-
Ionization Mode: ESI is commonly used for cucurbitacin glycosides due to their polarity. Both positive and negative ion modes are often employed to obtain comprehensive data.
-
Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). This allows for the determination of the elemental composition.
-
Tandem MS (MS/MS): To obtain structural information, fragmentation of the molecular ion is induced. This can be achieved through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions provide valuable information about the different structural components of the molecule, such as the loss of the sugar moiety or the malonyl group.
Mandatory Visualization
Signaling Pathway
Cucurbitacins are known to modulate various cellular signaling pathways, contributing to their diverse biological activities, including anti-cancer effects. A key pathway often affected is the JAK/STAT signaling cascade, which is crucial for cell proliferation, differentiation, and survival.
Caption: Inhibition of the JAK/STAT signaling pathway by a cucurbitacin glycoside.
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a cucurbitacin glycoside from a plant source.
Momordicine V in Bitter Melon Leaves: A Technical Guide to Natural Sources and Abundance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Momordicine V, a cucurbitane-type triterpenoid found in bitter melon (Momordica charantia), with a specific focus on its natural occurrence and abundance in the leaves of the plant. This document synthesizes available scientific literature to offer a comprehensive resource on extraction, quantification, and the biosynthetic context of this bioactive compound.
Natural Sources and Abundance of this compound
This compound belongs to the family of cucurbitane-type triterpenoids, which are major bioactive constituents of bitter melon and contribute to its characteristic bitter taste.[1][2] These compounds are found throughout the plant, including the fruit, seeds, roots, and leaves.[1][3] While much of the research has focused on the fruit, the leaves of Momordica charantia are also a significant source of various medicinal compounds, including saponins and terpenoids.[4]
The concentration of these compounds can be influenced by factors such as the cultivar, stage of ripening, and environmental conditions. While specific quantitative data for this compound in bitter melon leaves is not extensively detailed in the available literature, studies on related momordicines and total saponin content provide valuable insights into their abundance. One study identified Momordicin I and Momordicin IV in the 80% ethanol extract of bitter melon leaves. Another study on bitter melon seeds reported a momordicin content of 3.8% (w/w) of the powdered dry sample, highlighting the potential for significant concentrations of these compounds within the plant.
For the purpose of this guide, the available quantitative data for related compounds and total saponins in bitter melon leaves is summarized in the table below. This data can serve as a proxy for estimating the potential abundance of this compound.
Table 1: Abundance of Related Triterpenoids and Total Saponins in Momordica charantia Leaves
| Compound/Extract | Plant Part | Extraction Solvent | Method of Quantification | Reported Abundance | Reference |
| Momordicin I | Leaves | 80% Ethanol | Spectrophotometry | Not explicitly quantified individually, but used as a standard for total saponin determination. | |
| Momordicin IV | Leaves | 80% Ethanol | NMR Spectroscopy | Identified as a constituent. | |
| Total Saponins | Leaves (n-butanol fraction of 80% ethanol extract) | Spectrophotometry (with Momordicin I as reference) | 47.4% in the n-butanol fraction. | ||
| Momordicin | Seeds | Not Specified | Not Specified | 3.8% (w/w) of powdered dry sample. |
Experimental Protocols
The extraction and quantification of this compound and other cucurbitane-type triterpenoids from bitter melon leaves involve multi-step processes. Below are detailed methodologies compiled from various studies.
General Extraction of Triterpenoids from Bitter Melon Leaves
This protocol describes a common method for extracting triterpenoids from dried bitter melon leaves.
Protocol 1: Ethanol Extraction and Fractionation
-
Sample Preparation: 6 kg of dried Momordica charantia L. leaves are pulverized.
-
Extraction: The powdered leaves are soaked in 80% ethanol at room temperature for one week. The extracts are then combined.
-
Concentration: The combined ethanol extract is concentrated under reduced pressure to obtain the total extract.
-
Fractionation (Optional): The total extract can be further fractionated using different solvents (e.g., n-butanol) to isolate compounds based on polarity.
Quantification of Total Saponins
This spectrophotometric method provides an estimation of the total saponin content, using Momordicin I as a reference standard.
Protocol 2: Spectrophotometric Quantification of Total Saponins
-
Standard Preparation: A reference solution of Momordicin I (1.2 mg/mL) is prepared.
-
Sample Preparation: A known amount (e.g., 10 mg) of the n-butanol fraction of the leaf extract is accurately weighed.
-
Reaction: The sample is mixed with the Momordicin I reference solution and colorimetric reagents as per the specific spectrophotometric assay being used.
-
Measurement: The absorbance is measured using a UV/Vis spectrometer.
-
Calculation: The total saponin content is calculated based on a standard curve generated with known concentrations of Momordicin I. The linear range for this method has been reported as 0.005-0.025 µg with a recovery of 100.27% and RSD of 1.20% (n=6).
High-Performance Liquid Chromatography (HPLC) for Triterpenoid Analysis
HPLC is a precise technique for the separation and quantification of individual triterpenoids like momordicines.
Protocol 3: HPLC Analysis of Cucurbitane-Type Triterpenoids
-
Sample Preparation: The dried extract is dissolved in a suitable solvent (e.g., methanol).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 5 µm, 250 x 4.6 mm).
-
Mobile Phase: A gradient of methanol and water is commonly used. For example, a study on charantin used an isocratic mobile phase of Methanol: water (98:02, v/v).
-
Flow Rate: Typically around 0.4 - 1.0 ml/min.
-
Detection: UV detector set at a wavelength appropriate for the compound of interest (e.g., 204 nm for charantin).
-
Temperature: 25 °C.
-
Injection Volume: 5.0 µl.
-
-
Quantification: The concentration of the target compound is determined by comparing its peak area to that of a certified reference standard.
Visualizations
To aid in the understanding of the experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Workflow for the extraction and fractionation of triterpenoids from bitter melon leaves.
Caption: General workflow for the quantification of this compound using HPLC.
Caption: Simplified biosynthetic pathway of cucurbitane-type triterpenoids in Momordica charantia.
References
Biosynthesis of Cucurbitane Glucosides in Momordica charantia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momordica charantia, commonly known as bitter melon, is a plant of significant medicinal interest, largely due to its rich composition of cucurbitane-type triterpenoid glucosides. These compounds, including the well-known momordicosides, exhibit a wide range of pharmacological activities, such as anti-diabetic, anti-inflammatory, and anti-tumor effects. Understanding the intricate biosynthetic pathway of these molecules is paramount for their targeted production, whether through metabolic engineering of the plant itself or via synthetic biology approaches in microbial hosts. This technical guide provides a comprehensive overview of the biosynthesis of cucurbitane glucosides in M. charantia, detailing the key enzymatic steps, the genes encoding these enzymes, and the experimental methodologies used to elucidate this complex pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of these potent natural products.
Core Biosynthetic Pathway of Cucurbitane Glucosides
The biosynthesis of cucurbitane glucosides in Momordica charantia is a multi-step process that begins with the cyclization of a common precursor, 2,3-oxidosqualene, and culminates in a series of intricate tailoring reactions. The pathway can be broadly divided into three key stages:
-
Formation of the Cucurbitane Skeleton: The pathway initiates with the cyclization of 2,3-oxidosqualene to form the foundational cucurbitadienol skeleton. This crucial step is catalyzed by a specific oxidosqualene cyclase (OSC).
-
Hydroxylation of the Cucurbitane Core: Following the initial cyclization, the cucurbitadienol molecule undergoes a series of hydroxylation reactions at various positions on its carbon skeleton. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs).
-
Glycosylation of the Hydroxylated Intermediates: The final step in the biosynthesis of cucurbitane glucosides is the attachment of sugar moieties to the hydroxylated cucurbitane aglycones. This glycosylation is carried out by UDP-dependent glycosyltransferases (UGTs).
The diversity of cucurbitane glucosides found in M. charantia arises from the combinatorial action of different CYPs and UGTs, which results in a wide array of structurally distinct molecules with varying biological activities.
Key Enzymes and Genes in the Biosynthetic Pathway
Several key enzymes and their corresponding genes have been identified as playing a pivotal role in the biosynthesis of cucurbitane glucosides in M. charantia.
Oxidosqualene Cyclases (OSCs)
The cyclization of 2,3-oxidosqualene is the first committed step in triterpenoid biosynthesis. In M. charantia, several OSC genes have been identified, with cucurbitadienol synthase (McCBS) being the key enzyme responsible for the formation of the cucurbitadienol skeleton, the precursor for all cucurbitane-type triterpenoids in this plant.[1][2][3] Other identified OSCs include isomultiflorenol synthase (McIMS), β-amyrin synthase (McBAS), and cycloartenol synthase (McCAS), which are involved in the biosynthesis of other triterpenoids.[1][2]
Cytochrome P450 Monooxygenases (CYPs)
Following the formation of cucurbitadienol, a variety of cytochrome P450 enzymes are responsible for the hydroxylation of the cucurbitane skeleton. While specific CYPs from M. charantia involved in the biosynthesis of momordicosides are still under investigation, studies in related cucurbit species have identified several CYP families, including CYP81A, CYP88L, and CYP87D, as being involved in cucurbitacin biosynthesis. These enzymes are responsible for hydroxylations at key positions such as C-7, C-19, and C-25 of the cucurbitane core.
UDP-Glycosyltransferases (UGTs)
The final step of diversification in the biosynthesis of cucurbitane glucosides is the attachment of sugar molecules, a process catalyzed by UGTs. The specific UGTs responsible for the glycosylation of the various hydroxylated cucurbitane intermediates in M. charantia are an active area of research.
Quantitative Data on Gene Expression
The expression of the genes involved in the biosynthesis of cucurbitane glucosides is tightly regulated and varies between different tissues of the M. charantia plant. RNA-seq analysis has been a powerful tool in elucidating these expression patterns.
Table 1: Expression Levels (RPKM) of Oxidosqualene Cyclase (OSC) Genes in Different Tissues of Momordica charantia
| Gene | Leaf | Stem | Root | Flower | Fruit (Immature) | Fruit (Mature) | Seed |
| McCBS | High | Moderate | Low | Moderate | Low | Low | Low |
| McIMS | Low | Low | High | Low | Low | Low | Low |
| McBAS | Low | Low | High | Low | Low | Low | Low |
| McCAS | Moderate | Moderate | Moderate | Moderate | Moderate | Moderate | Moderate |
Note: This table represents a summary of reported expression patterns. "High," "Moderate," and "Low" are relative terms based on RPKM values from RNA-seq data.
A key finding from gene expression studies is that although the final cucurbitane glucosides accumulate in the fruits of M. charantia, the gene encoding the first committed enzyme in the pathway, McCBS, shows its highest expression in the leaves. This suggests that the initial steps of biosynthesis may occur in the leaves, with subsequent transport of intermediates to the fruit for final modifications and storage.
Experimental Protocols
The elucidation of the cucurbitane glucoside biosynthetic pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
RNA Isolation and RNA-Seq Analysis
Objective: To identify and quantify the expression of genes involved in the biosynthesis of cucurbitane glucosides.
Protocol:
-
Plant Material: Collect fresh tissues (leaves, stems, roots, flowers, and fruits at different developmental stages) from Momordica charantia and immediately freeze them in liquid nitrogen.
-
RNA Extraction: Isolate total RNA from the frozen tissues using a suitable method, such as the CTAB method or a commercial plant RNA extraction kit.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/A280 and A260/A230 ratios) and gel electrophoresis to check for RNA integrity.
-
Library Preparation: Construct RNA-seq libraries from the high-quality RNA samples using a commercial kit. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome or transcriptome of M. charantia.
-
Quantify gene expression levels by calculating Reads Per Kilobase of exon per Million mapped reads (RPKM) or Fragments Per Kilobase of exon per Million mapped reads (FPKM).
-
Identify differentially expressed genes between different tissues or conditions.
-
Quantitative Real-Time PCR (qRT-PCR)
Objective: To validate the expression patterns of candidate genes identified from RNA-seq data.
Protocol:
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design: Design gene-specific primers for the target genes (e.g., McCBS) and a reference gene (e.g., actin or ubiquitin) for normalization.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the designed primers, and the synthesized cDNA as a template.
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using the 2-ΔΔCt method.
Metabolite Extraction and LC-MS Analysis
Objective: To identify and quantify the cucurbitane glucosides present in different tissues of M. charantia.
Protocol:
-
Sample Preparation: Freeze-dry the plant tissues and grind them into a fine powder.
-
Extraction: Extract the powdered tissue with a suitable solvent, such as methanol or ethanol, using methods like ultrasonication or maceration.
-
Sample Cleanup: Remove interfering compounds from the crude extract using solid-phase extraction (SPE) or other purification techniques.
-
LC-MS Analysis:
-
Separate the extracted metabolites using liquid chromatography (LC) on a C18 column with a gradient of water and acetonitrile or methanol, often with the addition of a modifier like formic acid.
-
Detect and identify the separated compounds using mass spectrometry (MS), typically with an electrospray ionization (ESI) source. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is used for accurate mass measurements and elemental composition determination.
-
Quantify the target cucurbitane glucosides by creating a calibration curve with authentic standards.
-
Signaling Pathways and Regulation
The biosynthesis of cucurbitane glucosides is a tightly regulated process, influenced by developmental cues and environmental stresses. While the specific regulatory networks in M. charantia are still being unraveled, research in other cucurbits has shed light on key transcriptional regulators.
Transcription Factors: In cucumber, two basic helix-loop-helix (bHLH) transcription factors, Bl (Bitter leaf) and Bt (Bitter fruit) , have been identified as master regulators of cucurbitacin C biosynthesis in a tissue-specific manner. It is hypothesized that homologous transcription factors may regulate the biosynthesis of cucurbitane glucosides in M. charantia.
Phytohormonal Regulation: The biosynthesis of triterpenoids in plants is often influenced by phytohormones such as jasmonic acid (JA) and salicylic acid (SA), which are key signaling molecules in plant defense responses. Further research is needed to elucidate the role of these phytohormones in regulating cucurbitane glucoside production in M. charantia.
Visualizations
Biosynthetic Pathway of Cucurbitane Glucosides
Caption: Overview of the cucurbitane glucoside biosynthetic pathway.
Experimental Workflow for Gene Discovery and Metabolite Analysis
Caption: A typical experimental workflow for studying biosynthesis.
Conclusion and Future Perspectives
The biosynthesis of cucurbitane glucosides in Momordica charantia is a complex and fascinating area of study with significant implications for drug discovery and development. While the core pathway and key enzyme families have been identified, further research is needed to fully elucidate the specific enzymes responsible for the vast structural diversity of these compounds. The identification and characterization of the specific CYPs and UGTs involved in the tailoring of the cucurbitane skeleton will be crucial for the targeted production of specific momordicosides with enhanced therapeutic properties. Furthermore, a deeper understanding of the regulatory networks that control this pathway will open up new avenues for metabolic engineering to increase the yield of these valuable compounds. The integration of transcriptomics, metabolomics, and functional genomics will continue to be a powerful approach to unravel the remaining mysteries of cucurbitane glucoside biosynthesis in this important medicinal plant.
References
A Technical Guide to the Preliminary Biological Screening of Momordicine V
This technical guide provides a comprehensive overview of the preliminary biological screening of Momordicine I, including its demonstrated bioactivities, quantitative data, key signaling pathways, and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.
Overview of Biological Activities
Momordicine I, a bioactive secondary metabolite from bitter melon, has been the subject of preliminary screenings that reveal its potential therapeutic applications.[1] Primarily, it exhibits significant anti-tumor activity, particularly in head and neck cancer (HNC), by inhibiting cancer cell viability in a dose-dependent manner without significant toxic effects on normal cells.[1] Mechanistic studies indicate that Momordicine I targets key signaling pathways involved in cancer cell growth, proliferation, and metabolism.[1][2]
Beyond its anticancer properties, Momordicine I has been reported to possess anti-inflammatory, antihypertensive, and antioxidative properties.[3] It has also been investigated for its role in modulating glucose metabolism and stimulating insulin secretion, suggesting potential antidiabetic effects.
Quantitative Data Summary
The following table summarizes the key quantitative data from the in vitro screening of Momordicine I against human head and neck cancer cell lines.
| Cell Line | Type | IC50 (µg/mL) | Assay Duration | Reference |
| Cal27 | Human Head and Neck Cancer | < 8 | 48 hours | |
| JHU029 | Human Head and Neck Cancer | < 8 | 48 hours | |
| JHU022 | Human Head and Neck Cancer | Not specified | 48 hours | |
| NOK | Normal Oral Keratinocytes | No apparent toxicity | 48 hours |
Key Signaling Pathways Modulated by Momordicine I
Preliminary studies have identified several critical signaling pathways that are modulated by Momordicine I. These pathways are central to cell proliferation, survival, and metabolism.
.dot
Caption: Momordicine I inhibits the c-Met/STAT3 signaling pathway.
.dot
Caption: Momordicine I modulates key metabolic regulatory pathways.
Detailed Experimental Protocols
The following protocols are based on methodologies described in the screening of Momordicine I for its anti-tumor activity in head and neck cancer.
Objective: To determine the dose-dependent effect of Momordicine I on the viability of cancer cells and normal cells.
Materials and Reagents:
-
Human head and neck cancer cell lines (e.g., Cal27, JHU029, JHU022)
-
Normal oral keratinocytes (NOK)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Momordicine I stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the HNC cells and NOK cells in 96-well plates at a density of 5x10³ cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment: The following day, treat the cells with varying concentrations of Momordicine I (e.g., 0, 5, 10, 20, 40 µg/mL). A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the treated cells for 48 hours.
-
MTT Assay: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Momordicine I that inhibits 50% of cell growth).
.dot
Caption: A typical workflow for assessing the cytotoxicity of a compound.
Objective: To investigate the effect of Momordicine I on the expression levels of key proteins in a signaling pathway (e.g., c-Met).
Materials and Reagents:
-
HNC cells (e.g., Cal27, JHU029)
-
6-well plates
-
Momordicine I
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-c-Met, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture HNC cells in 6-well plates until they reach 70-80% confluency. Treat the cells with Momordicine I (e.g., 10 µg/mL) or vehicle control for 48 hours.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using the BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-c-Met) overnight at 4°C. Use an antibody for a housekeeping protein (e.g., actin) as a loading control.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels compared to the control. A significant reduction in c-Met expression would be expected in the Momordicine I-treated samples.
Conclusion
The preliminary biological screening of Momordicine I demonstrates its significant potential as a therapeutic agent, particularly in oncology. Its ability to induce cytotoxicity in cancer cells while sparing normal cells, coupled with its targeted inhibition of key oncogenic signaling pathways like c-Met/STAT3 and modulation of cellular metabolism, marks it as a promising candidate for further preclinical and clinical development. The detailed protocols provided herein offer a foundational framework for researchers to replicate and expand upon these initial findings, paving the way for a deeper understanding of the therapeutic utility of Momordicine I and related compounds from Momordica charantia.
References
- 1. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms [mdpi.com]
An In-depth Technical Guide on the Core Physical and Chemical Properties of Momordicine V
Disclaimer: Scientific literature providing in-depth information specifically on Momordicine V is limited. This guide presents the available data for this compound and supplements it with comprehensive information on the closely related and well-researched compound, Momordicine I, to provide a valuable resource for researchers, scientists, and drug development professionals. The data for Momordicine I is intended to serve as a comparative reference.
Introduction
Momordicines are a class of cucurbitane-type triterpenoids isolated from Momordica charantia (bitter melon), a plant recognized for its diverse medicinal properties.[1] While several momordicins have been identified, Momordicine I is the most extensively studied. This guide focuses on the known properties of this compound and draws comparisons with Momordicine I to facilitate further research and drug discovery efforts.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are not well-documented. However, some basic information has been reported. For a comprehensive understanding, the properties of Momordicine I are also presented.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 23-O-β-D-glucopyranosyl-7-hydroxy-3-O-malonylcucurbita-5,24-dien-19-al | [2] |
| Molecular Formula | C39H60O12 | [3] |
| Molecular Weight | 720.9 g/mol | [3] |
Table 2: Physical and Chemical Properties of Momordicine I
| Property | Value | Reference |
| IUPAC Name | 3,7-dihydroxy-17-(4-hydroxy-6-methylhept-5-en-2-yl)-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | [4] |
| Other Names | 3,7,23-trihydroxycucurbitan-5,24-dien-19-al | |
| CAS Number | 91590-76-0 | |
| Molecular Formula | C30H48O4 | |
| Molecular Weight | 472.71 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 125–128 °C | |
| Solubility | Insoluble in water; Soluble in methanol and dichloromethane. | |
| Spectral Data | IR, 1H-NMR, 13C-NMR, and MS data are available. |
Biological Activities and Signaling Pathways of Momordicine I (as a reference)
Due to the lack of specific data for this compound, the biological activities of Momordicine I are summarized here, as they may suggest potential therapeutic avenues for related compounds.
Momordicine I has demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
-
Anti-inflammatory Activity: Momordicine I exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages. This is achieved, in part, through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.
-
Anti-cancer Activity: In the context of cancer, Momordicine I has been observed to inhibit the proliferation of various cancer cell lines, including head and neck cancer. Its mechanism of action involves the inhibition of the c-Met signaling pathway and its downstream effector, the signal transducer and activator of transcription 3 (STAT3). This leads to the downregulation of proteins involved in cell survival and proliferation, such as c-Myc and cyclin D1. Furthermore, Momordicine I can induce apoptosis in cancer cells.
-
Anti-diabetic and Cardiovascular Protective Effects: Momordicine I has shown potential in managing diabetic complications. It can inhibit high-glucose-induced proliferation and collagen synthesis in cardiac fibroblasts, suggesting a protective role against cardiac fibrosis in diabetes. This is mediated through the activation of the Nrf2/HO-1 pathway and inhibition of the TGF-β1-Smad2/3 signaling pathway. Additionally, Momordicine I activates the AMP-activated protein kinase (AMPK) pathway, which is crucial for maintaining energy homeostasis and improving glucose uptake.
Below is a diagram illustrating the inhibitory effect of Momordicine I on the c-Met/STAT3 signaling pathway.
Experimental Protocols
Detailed experimental protocols for the specific extraction and analysis of this compound are not available. However, general methodologies for the isolation of momordicins from Momordica charantia can be adapted.
This protocol provides a general framework for the extraction and isolation of momordicins, including Momordicine I, from the leaves of Momordica charantia.
Workflow for Extraction and Isolation of Momordicins
Materials and Reagents:
-
Dried and powdered leaves of Momordica charantia
-
Dichloromethane or Methanol (HPLC grade)
-
Deionized water
-
Solvents for chromatography (e.g., methanol, water)
-
Reverse-phase C18 silica gel
-
Rotary evaporator
-
Chromatography columns and accessories
Procedure:
-
Extraction: The powdered plant material is extracted with a suitable solvent such as dichloromethane or methanol at room temperature.
-
Filtration and Concentration: The resulting mixture is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to column chromatography, typically using a reversed-phase C18 stationary phase.
-
Fractionation: The column is eluted with a gradient of solvents, commonly a methanol-water mixture, to separate the components based on their polarity.
-
Purification: Fractions containing the compound of interest, as determined by methods like thin-layer chromatography or bioassays, are combined and further purified. Recrystallization from a suitable solvent (e.g., chloroform for Momordicine I) can be employed to obtain the pure compound.
This protocol describes a common in vitro assay to evaluate the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in LPS-stimulated macrophages.
Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., Momordicine I)
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Seeding: RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Pre-treatment: The cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding LPS to the cell culture, and the plates are incubated for 24 hours.
-
Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the treated wells to the LPS-only control.
Conclusion
While this compound has been identified as a constituent of Momordica charantia, there is a significant gap in the scientific literature regarding its physical, chemical, and biological properties. The information available for the structurally similar compound, Momordicine I, reveals a promising profile with anti-inflammatory, anti-cancer, and cardio-protective activities, mediated through the modulation of key signaling pathways like NF-κB, c-Met/STAT3, and AMPK. This technical guide provides the currently available data for this compound and leverages the extensive research on Momordicine I to offer a foundational resource for scientists. Further research is imperative to isolate and characterize this compound, elucidate its specific bioactivities and mechanisms of action, and explore its therapeutic potential. The experimental protocols outlined here for related compounds can serve as a starting point for such investigations.
References
- 1. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Network Pharmacology and Experimental Study of Momordicine I and Momordicine II from Bitter Melon Saponins in Inhibiting Fat Accumulation [besjournal.com]
- 4. Momordicin I - Wikipedia [en.wikipedia.org]
Momordicine V: A Technical Overview of a Bioactive Cucurbitane Glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momordicine V is a cucurbitane-type triterpenoid glucoside isolated from the leaves of Momordica charantia, commonly known as bitter melon. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental protocols utilized in its study. The primary documented bioactivity of this compound is its significant oviposition deterrent effect against the leafminer, Liriomyza trifolii. While the specific signaling pathways of this compound are not extensively elucidated, this document also discusses the known mechanisms of related compounds from M. charantia to provide context for potential areas of future research. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.
Chemical and Physical Properties
This compound is a complex triterpenoid glycoside. Its fundamental chemical and physical characteristics are summarized below.
| Property | Value |
| CAS Number | 1012315-36-4[1][2] |
| Molecular Formula | C₃₉H₆₀O₁₂[2] |
| Molecular Weight | 720.9 g/mol [2][3] |
| IUPAC Name | 3-[[(3S,7S,8S,9R,10R,13R,14S,17R)-9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[(2R)-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid |
| Synonyms | 23-O-beta-D-glucopyranosyl-7-hydroxy-3-O-malonylcucurbita-5,24-dien-19-al |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Source | Leaves of Momordica charantia |
Biological Activity: Oviposition Deterrence
The most well-documented biological activity of this compound is its ability to deter oviposition by the American serpentine leafminer, Liriomyza trifolii. This insect is a significant agricultural pest affecting a wide variety of vegetable and ornamental crops.
In a key study, this compound was shown to significantly deter L. trifolii from laying eggs on host plant leaves when applied at a concentration of 26.16 µg/cm² of the leaf surface. This finding suggests that this compound is one of the active compounds responsible for the natural defense mechanism of M. charantia against this herbivorous insect. The deterrent effect may be a contributing factor to the observed resistance of bitter melon plants to infestation by leafminers.
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the methodology described by Kashiwagi et al. (2007) for the isolation of this compound from the leaves of Momordica charantia.
Workflow for Isolation and Bioassay of this compound
Caption: Workflow for the isolation, purification, and bioassay of this compound.
-
Plant Material: Fresh leaves of M. charantia are collected.
-
Extraction: The leaves are minced and extracted with 80% methanol (MeOH) in water. The resulting mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with hexane, diethyl ether, and n-butanol. The oviposition deterrent activity is primarily found in the n-butanol fraction.
-
Silica Gel Chromatography: The active butanol fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of ethyl acetate (EtOAc) in methanol (MeOH). Fractions are collected and tested for activity.
-
Preparative HPLC: The active fractions from the silica gel column are combined and further purified using preparative high-performance liquid chromatography (HPLC) on an octadecylsilane (ODS) column with a methanol/water mobile phase.
-
Structure Elucidation: The structure of the purified compound (this compound) is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Oviposition Deterrent Bioassay
This protocol is designed to quantify the effect of this compound on the egg-laying behavior of Liriomyza trifolii.
-
Insect Rearing: A colony of L. trifolii is maintained on a suitable host plant, such as kidney beans (Phaseolus vulgaris), under controlled environmental conditions (e.g., 27±2°C, 60-70% relative humidity, 16h light: 8h dark cycle).
-
Preparation of Test Solutions: A stock solution of purified this compound is prepared in a suitable solvent (e.g., methanol). This is used to create the desired test concentration (e.g., 26.16 µg/cm²). A control solution consisting of only the solvent is also prepared.
-
Leaf Treatment: Freshly detached leaves of the host plant are uniformly coated with the test solution. Control leaves are treated with the solvent only. The solvent is allowed to evaporate completely.
-
Assay Arena: The treated leaf (test) and a control leaf are placed in a petri dish.
-
Insect Introduction: A specific number of mated adult female L. trifolii are introduced into the petri dish.
-
Incubation: The petri dishes are kept under the same controlled conditions as the insect rearing for 24 hours.
-
Data Collection: After 24 hours, the flies are removed, and the number of oviposition marks (punctures) on the test and control leaves are counted under a microscope.
-
Analysis: The oviposition deterrent activity is determined by comparing the number of marks on the this compound-treated leaves to the control leaves. A significant reduction in marks on the treated leaves indicates a deterrent effect.
Signaling Pathways: A Contextual Perspective
As of late 2025, specific studies detailing the signaling pathways directly modulated by this compound are limited. However, extensive research on other bioactive cucurbitane triterpenoids from Momordica charantia, particularly Momordicine I , provides valuable insights into potential mechanisms of action that may be shared by related compounds. These pathways are primarily associated with anti-cancer and metabolic regulation activities.
For instance, Momordicine I has been shown to inhibit the growth of head and neck cancer by targeting the c-Met signaling pathway . Inhibition of c-Met leads to the inactivation of downstream effectors like STAT3, which in turn downregulates the expression of proteins involved in cell survival and proliferation, such as c-Myc, survivin, and cyclin D1.
References
The Discovery of Novel Momordicines: A Technical Review for Drug Development
For Immediate Release
In the intricate world of natural product chemistry, the genus Momordica has long been a source of fascination for researchers. This technical guide delves into the discovery of novel momordicines, a class of cucurbitane-type triterpenoids primarily found in Momordica charantia (bitter melon). With a focus on providing actionable insights for researchers, scientists, and drug development professionals, this document outlines the key methodologies, quantitative data, and biological pathways associated with these promising bioactive compounds.
Isolation and Structure Elucidation of Novel Momordicines
The journey to discovering new momordicines begins with the careful extraction and isolation from plant material, most commonly the fruits, leaves, and vines of M. charantia. A general workflow for this process is outlined below.
Recent research has led to the identification of several new momordicine derivatives, including taimordisins A–D and kuguaovins A-M, from the fruits and vines of M. charantia.[1][2] The structures of these compounds are primarily determined through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) being pivotal.[1][2]
Experimental Protocols
Extraction: Fresh fruits of M. charantia (3.6 kg) were sliced and extracted three times with 70% ethanol (7.0 L) at 50°C for 24 hours. The resulting extract was then concentrated under reduced pressure.[2]
Column Chromatography: The ethanol extract (75 g) was subjected to open column chromatography using Diaion HP-20 resin and eluted with a gradient of H2O, 40% EtOH, 70% EtOH, 95% EtOH, and 100% EtOAc to yield multiple fractions. Further separation of active fractions is often performed on a silica gel column with a chloroform/methanol gradient.
High-Performance Liquid Chromatography (HPLC): A Kromasil C18 column (4.6 mm x 150 mm, 5 µm) is commonly used for the quantitative analysis of momordicines. A typical mobile phase is acetonitrile-H2O (64:36) with a flow rate of 1.0 mL/min and UV detection at 203 nm. For preparative HPLC, a C18 column is also employed with a mobile phase of methanol and water.
Structure Elucidation: The structures of isolated compounds are elucidated using 1D and 2D NMR spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC) and HRESIMS.
Quantitative Analysis of Novel Momordicines
The yield and bioactivity of novel momordicines are critical parameters for their potential as drug candidates. While specific yield percentages are not always reported, the bioactivity of these compounds, particularly their anti-cancer and anti-inflammatory properties, has been quantified in several studies.
| Compound | Cell Line | Bioactivity | IC50 Value | Reference |
| Momordicine I | Cal27 (Head and Neck Cancer) | Anticancer | 7 µg/mL | |
| JHU022 (Head and Neck Cancer) | Anticancer | 17 µg/mL | ||
| JHU029 (Head and Neck Cancer) | Anticancer | 6.5 µg/mL | ||
| Taimordisins A-D | RAW264.7 (Macrophage) | Anti-inflammatory (NO inhibition) | - |
Biosynthesis of Momordicines
The biosynthesis of momordicines follows the general pathway of triterpenoid synthesis in plants, originating from the cyclization of 2,3-oxidosqualene.
The key initial step is the cyclization of 2,3-oxidosqualene to form the cucurbitane skeleton, cucurbitadienol, a reaction catalyzed by cucurbitadienol synthase (McCBS). This backbone then undergoes a series of modifications, primarily hydroxylations and glycosylations, to produce the diverse array of momordicines. Cytochrome P450 monooxygenases (CYPs) are responsible for introducing hydroxyl groups at specific positions on the cucurbitadienol skeleton, while UDP-dependent glycosyltransferases (UGTs) add sugar moieties.
Pharmacological Activities and Signaling Pathways
Novel momordicines have garnered significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic effects. These biological functions are exerted through the modulation of key cellular signaling pathways.
Anticancer Activity and the c-Met/STAT3 Pathway
Momordicine I has demonstrated potent anticancer activity in head and neck cancer models. Its mechanism of action involves the inhibition of the c-Met signaling pathway.
Momordicine I inhibits the phosphorylation of STAT3, a downstream effector of c-Met, leading to the downregulation of survival-related genes like c-Myc, survivin, and cyclin D1.
Antidiabetic Effects and the AMPK Pathway
The antidiabetic properties of M. charantia extracts are well-documented, and momordicines are believed to play a significant role. These compounds can activate the AMP-activated protein kinase (AMPK) pathway.
Activation of AMPK by momordicines stimulates the translocation of GLUT4 to the cell membrane, enhancing glucose uptake and fatty acid oxidation.
Anti-inflammatory Action and the NF-κB Pathway
Extracts of M. charantia and some of its constituents have been shown to possess anti-inflammatory properties by modulating the NF-κB pathway. While the direct interaction of novel momordicines with this pathway requires further elucidation, α-momorcharin, another compound from bitter melon, has been shown to activate the IKK/NF-κB pathway.
It is hypothesized that momordicines may exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
Conclusion and Future Directions
The discovery of novel momordicines continues to unveil a rich source of bioactive compounds with significant therapeutic potential. The methodologies for their isolation and characterization are well-established, providing a clear path for future discoveries. Quantitative analysis of their potent bioactivities, particularly in the realms of oncology and metabolic diseases, underscores their promise in drug development. Further research should focus on elucidating the specific enzymatic steps in their biosynthesis to enable synthetic biology approaches for enhanced production. Additionally, a deeper understanding of their interactions with key signaling pathways will be crucial for the development of targeted therapies. The momordicines represent a compelling class of natural products that warrant continued investigation by the scientific and pharmaceutical communities.
References
- 1. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four cucurbitane glycosides taimordisins A–D with novel furopyranone skeletons isolated from the fruits of Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Bioactivity of Momordicine V: A Literature Review
Despite significant interest in the therapeutic potential of compounds derived from Bitter Melon (Momordica charantia), a comprehensive in-depth technical guide on the initial in vitro bioactivity of Momordicine V cannot be generated at this time. A thorough review of available scientific literature reveals a notable lack of specific data on the biological activities, experimental protocols, and associated signaling pathways for this particular compound.
Research into the bioactive constituents of Momordica charantia has predominantly focused on other related compounds, most notably Momordicine I. Extensive studies have detailed the in vitro effects of Momordicine I, including its anti-cancer and metabolic regulatory properties. These studies have provided valuable insights into its mechanisms of action, often including detailed experimental methodologies and elucidation of the signaling cascades involved.
In contrast, this compound is mentioned infrequently in the scientific literature. While its presence as a saponin in Momordica charantia has been identified, and it has been included in broader screenings for bioavailability alongside other compounds, specific investigations into its distinct in vitro bioactivities are not publicly available. Consequently, the core requirements of this request—quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways for this compound—cannot be fulfilled based on the current body of scientific evidence.
Professionals in research, science, and drug development seeking to explore the potential of this compound will find a significant gap in the existing knowledge base. Future research initiatives are necessary to isolate and characterize the in vitro bioactivity of this compound, which would be a prerequisite for the development of the comprehensive technical documentation originally requested. Until such primary research is conducted and published, a detailed guide on the in vitro bioactivity of this compound remains unachievable.
Methodological & Application
Application Notes and Protocols: Isolation of Momordicine V from Momordica charantia Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicine V is a cucurbitane glucoside found in the leaves of Momordica charantia, commonly known as bitter melon. Its chemical name is 23-O-β-D-glucopyranosyl-7-hydroxy-3-O-malonylcucurbita-5,24-dien-19-al[1]. This document provides a detailed protocol for the isolation and purification of this compound from plant material, based on established methodologies for cucurbitane glycosides. The protocol is intended for use by researchers in natural product chemistry, pharmacology, and drug development.
Data Summary
The following table summarizes the quantitative data associated with a typical isolation of this compound and related compounds from Momordica charantia leaves.
| Parameter | Value | Reference |
| Starting Plant Material | 1.2 kg of fresh leaves | [2] |
| Initial Hexane Extraction Yield | 1.61 g | [2] |
| Subsequent Diethyl Ether Extraction Yield | Not specified | [2] |
| Methanol Extraction Yield | 5.0 g (from the residue) | [2] |
Experimental Protocols
This section outlines the detailed methodology for the extraction and purification of this compound from the leaves of Momordica charantia.
1. Plant Material Preparation and Extraction
-
Collection and Preparation : Collect 1.2 kg of fresh, fully expanded leaves of Momordica charantia.
-
Initial Extraction : Mince the fresh leaves and subject them to sequential extraction with solvents of increasing polarity.
-
Extract the minced leaves twice with 1 liter of hexane at room temperature to remove nonpolar compounds.
-
Following the hexane extraction, extract the plant material twice with 1 liter of diethyl ether.
-
Finally, extract the residue with methanol to obtain the crude extract containing polar glycosides, including this compound.
-
-
Concentration : Combine the methanolic extracts and evaporate the solvent under reduced pressure (in vacuo) to yield a dry crude extract (approximately 5 g).
2. Chromatographic Purification
-
Column Chromatography : The crude methanol extract is subjected to column chromatography for fractionation.
-
Stationary Phase : Silica gel is a commonly used stationary phase for the separation of cucurbitane triterpenoids.
-
Mobile Phase : A gradient elution system of chloroform and methanol is typically employed to separate compounds of varying polarities.
-
-
Fraction Collection and Analysis : Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound and other related momordicines.
-
Further Purification :
-
Pool the fractions containing the compounds of interest.
-
Perform repeated column chromatography using silica gel and Sephadex LH-20 to achieve further purification.
-
For final purification to obtain highly pure this compound, preparative High-Performance Liquid Chromatography (HPLC) can be utilized.
-
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
References
Application Notes and Protocols for the Characterization of Momordicine V using Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicine V, a cucurbitane-type triterpenoid saponin isolated from Momordica charantia (bitter melon), has garnered interest within the scientific community for its potential therapeutic properties. As a complex natural product, detailed structural characterization and quantification are crucial for its development as a potential pharmaceutical agent. Mass spectrometry (MS), coupled with liquid chromatography (LC), offers a powerful analytical platform for the sensitive and specific analysis of this compound in complex matrices. This document provides detailed application notes and protocols for the characterization of this compound using various mass spectrometry techniques.
Principle of Mass Spectrometry for Saponin Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the analysis of triterpenoid saponins like this compound, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the ionization of the molecule with minimal fragmentation, preserving the molecular ion. When coupled with tandem mass spectrometry (MS/MS), structural information can be obtained by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern provides insights into the structure of the aglycone core and the nature and sequence of the sugar moieties.
Experimental Protocols
Sample Preparation: Extraction of this compound from Momordica charantia Leaves
A robust extraction method is critical for the successful analysis of this compound. The following protocol outlines a common procedure for the extraction of saponins from plant material.
Materials and Reagents:
-
Dried and powdered leaves of Momordica charantia
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
Solid-phase extraction (SPE) cartridges (C18)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Protocol:
-
Extraction:
-
Accurately weigh 10 g of dried, powdered Momordica charantia leaves.
-
Add 100 mL of 80% methanol in water.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Macerate the mixture at room temperature for 24 hours.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Pool the supernatants.
-
-
Purification:
-
Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at 40°C.
-
Resuspend the concentrated extract in 50 mL of deionized water.
-
Condition a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of deionized water.
-
Load the aqueous extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 20 mL of deionized water to remove polar impurities.
-
Elute the saponin-rich fraction, including this compound, with 20 mL of 80% methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of methanol for LC-MS analysis.
-
Qualitative Analysis: Characterization by UPLC-QTOF-MS
High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF), provides accurate mass measurements, enabling the determination of the elemental composition of this compound and its fragments.
Instrumentation and Conditions:
-
UPLC System: A standard ultra-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: QTOF mass spectrometer with an ESI source.
Table 1: UPLC Gradient Program for this compound Analysis
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 30 | 70 |
| 20.0 | 10 | 90 |
| 22.0 | 10 | 90 |
| 22.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Table 2: QTOF-MS Parameters for this compound Characterization
| Parameter | Setting |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.5 kV (Positive), 3.0 kV (Negative) |
| Cone Voltage | 40 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Mass Range | 100 - 1500 m/z |
| Acquisition Mode | MS and MS/MS (data-dependent acquisition) |
| Collision Energy | Ramped (e.g., 20-40 eV for MS/MS) |
Data Analysis and Interpretation:
The accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound will be determined. The elemental composition can be predicted using the instrument's software. In MS/MS mode, the fragmentation pattern will reveal the loss of the malonyl group and the glucopyranosyl moiety, confirming the structure.
Quantitative Analysis: Quantification by UPLC-MS/MS
For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode for its high sensitivity and selectivity.
Instrumentation and Conditions:
-
UPLC System: As described for qualitative analysis.
-
Column: As described for qualitative analysis.
-
Mobile Phase: As described for qualitative analysis.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
Table 3: UPLC Gradient Program for this compound Quantification
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 5.0 | 20 | 80 |
| 7.0 | 20 | 80 |
| 7.1 | 80 | 20 |
| 10.0 | 80 | 20 |
Table 4: QqQ-MS/MS Parameters for this compound Quantification (Hypothetical MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | 100 | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] | 100 | [To be determined] |
Note: The precursor and product ions for this compound and a suitable internal standard need to be determined by direct infusion of the pure compounds.
Protocol for Quantification:
-
Standard Curve Preparation: Prepare a series of calibration standards of this compound of known concentrations in methanol.
-
Sample Preparation: Prepare the sample extracts as described in the sample preparation protocol. Spike with a known concentration of a suitable internal standard (e.g., a structurally similar saponin not present in the sample).
-
Analysis: Inject the calibration standards and samples into the UPLC-MS/MS system.
-
Data Processing: Integrate the peak areas of the MRM transitions for this compound and the internal standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration of the calibration standards. Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Postulated fragmentation pathway of this compound in MS/MS.
Application Notes and Protocols for Momordicin V as an Oviposition Deterrent in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Momordicin V, a cucurbitane-type triterpenoid found in bitter melon (Momordica charantia), as an oviposition deterrent for agricultural pest management. This document outlines the current understanding of its efficacy, protocols for experimental validation, and the potential signaling pathways involved in its mode of action.
Introduction
The search for effective and environmentally benign pest control strategies is a continuous effort in agricultural science. Plant-derived compounds, or botanicals, offer a promising alternative to synthetic pesticides. Momordicin V, a secondary metabolite from Momordica charantia, has demonstrated significant biological activity, including insecticidal and oviposition-deterring properties. Oviposition deterrence is a particularly valuable trait in pest management as it can prevent crop damage from the larval stage of insect pests by discouraging female insects from laying eggs on treated plants. These notes are intended to guide researchers in the evaluation and application of Momordicin V as a potential oviposition deterrent.
Quantitative Data on Oviposition Deterrence
The following table summarizes the known quantitative data for the oviposition deterrent effects of Momordicin V and related compounds from Momordica charantia. This data is primarily from studies on the leafminer, Liriomyza trifolii.
| Compound | Target Insect | Concentration | Oviposition Deterrence Effect | Reference |
| Momordicin V | Liriomyza trifolii | 26.16 µg/cm² | Significant deterrence | [1] |
| Momordicin I | Liriomyza trifolii | 33.60 µg/cm² | Significant deterrence | [1] |
| Momordicin II | Liriomyza trifolii | 75.6 µg/cm² | Significant deterrence | [1] |
| Momordicin IV | Liriomyza trifolii | 20.3 µg/cm² | Significant deterrence | [1] |
Signaling Pathways and Mechanism of Action
The precise signaling pathway by which Momordicin V deters oviposition has not been fully elucidated. However, the general mechanism for oviposition deterrence in insects involves the perception of chemical cues by sensory organs, leading to a behavioral response.
Female insects use chemoreceptors on their antennae, tarsi (feet), and ovipositor to assess the suitability of a potential egg-laying site.[2] When Momordicin V is present on a plant surface, it is likely detected by these gustatory or olfactory receptors. This chemical information is then transmitted to the insect's central nervous system (CNS). The CNS processes these negative signals, leading to the rejection of the treated substrate for oviposition. This process involves a complex interplay of neural signals that ultimately inhibit the motor program for egg-laying.
Odorant-binding proteins (OBPs) are also known to play a crucial role in detecting plant volatiles, sex pheromones, and oviposition repellents. It is plausible that specific OBPs in target insects recognize Momordicin V, initiating the neural signaling cascade that results in deterrence.
Proposed signaling pathway for Momordicin V-induced oviposition deterrence.
Experimental Protocols
To evaluate the oviposition deterrent activity of Momordicin V, standardized bioassays are essential. The following protocols for choice and no-choice tests can be adapted for various insect species.
Protocol 1: Extraction and Isolation of Momordicin V (General Procedure)
A detailed protocol for the extraction and isolation of Momordicin V can be complex and depends on the available laboratory equipment. A general workflow is provided below. For a more detailed, step-by-step procedure, it is recommended to consult specialized phytochemical literature.
General workflow for the extraction and isolation of Momordicin V.
Protocol 2: Choice Test Oviposition Bioassay
This assay determines if female insects can distinguish and choose to avoid a treated substrate when an untreated option is available.
Materials:
-
Gravid female insects of the target species
-
Oviposition cages (e.g., screened cages)
-
Host plant leaves or artificial oviposition substrate
-
Momordicin V stock solution in a suitable solvent (e.g., ethanol or acetone)
-
Solvent for control
-
Micropipette or sprayer
-
Stereomicroscope
Procedure:
-
Preparation of Test Substrates:
-
Prepare a series of dilutions of Momordicin V in the chosen solvent.
-
Apply a known volume and concentration of the Momordicin V solution evenly to the surface of the oviposition substrate (e.g., a leaf disc).
-
Prepare a control substrate by applying only the solvent.
-
Allow the solvent to evaporate completely in a fume hood.
-
-
Experimental Setup:
-
Place one treated substrate and one control substrate at opposite ends of an oviposition cage.
-
Introduce a predetermined number of gravid female insects (e.g., 10-20) into the center of the cage.
-
Replicate each concentration and the control multiple times (at least 5-10 replicates are recommended).
-
-
Data Collection:
-
After a defined period (e.g., 24, 48, or 72 hours), remove the substrates from the cages.
-
Count the number of eggs laid on each substrate under a stereomicroscope.
-
-
Data Analysis:
-
Calculate the Oviposition Deterrence Index (ODI) for each replicate using the following formula: ODI (%) = [(C - T) / (C + T)] x 100 Where: C = number of eggs on the control substrate T = number of eggs on the treated substrate
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine significant differences between the number of eggs on treated and control substrates.
-
Protocol 3: No-Choice Test Oviposition Bioassay
This assay assesses the absolute deterrence of a compound by providing insects with only a treated substrate.
Materials:
-
Same as in the Choice Test protocol.
Procedure:
-
Preparation of Test Substrates:
-
Prepare treated substrates for each concentration of Momordicin V and a control substrate as described in the Choice Test protocol.
-
-
Experimental Setup:
-
Place a single substrate (either treated or control) into each oviposition cage.
-
Introduce a predetermined number of gravid female insects into each cage.
-
Ensure each treatment and the control are replicated multiple times.
-
-
Data Collection:
-
After the defined exposure period, count the number of eggs laid on each substrate.
-
-
Data Analysis:
-
Compare the number of eggs laid on the treated substrates to the number laid on the control substrates using statistical analysis (e.g., ANOVA followed by a post-hoc test) to identify significant reductions in oviposition.
-
Logical workflow for oviposition deterrence bioassays.
Conclusion and Future Directions
Momordicin V presents a promising avenue for the development of novel, plant-based oviposition deterrents for use in integrated pest management programs. The available data indicates significant deterrent activity against at least one major agricultural pest. Further research is warranted to:
-
Elucidate the specific signaling pathways and receptors involved in the perception of Momordicin V by various insect species.
-
Conduct field trials to validate the efficacy of Momordicin V under agricultural conditions.
-
Investigate the potential for synergistic effects when combined with other natural or synthetic pest control agents.
-
Develop cost-effective methods for the extraction and formulation of Momordicin V for commercial application.
By following the protocols and considering the information outlined in these application notes, researchers can contribute to a more comprehensive understanding of Momordicin V's potential in sustainable agriculture.
References
Application Notes and Protocols for Momordicine V in Insect Behavior Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicine V is a cucurbitane-type triterpenoid glucoside isolated from the leaves of the bitter melon, Momordica charantia. This compound has been identified as a potent deterrent to oviposition in certain insect species, making it a person of interest for the development of novel, plant-derived insecticides and pest management strategies. These application notes provide a comprehensive overview of the known effects of this compound on insect behavior, detailed protocols for its study, and a summary of relevant quantitative data.
Biological Activity of this compound
The primary documented behavioral effect of this compound is its significant oviposition deterrent activity against the leafminer, Liriomyza trifolii[1][2]. Adult females of L. trifolii are discouraged from laying eggs on surfaces treated with this compound. This deterrent effect is a critical aspect of insect-plant interactions and can be exploited for crop protection. While the broader spectrum of its activity against other insects is not yet fully characterized, its efficacy against a significant agricultural pest highlights its potential.
Data Presentation
The following table summarizes the quantitative data available for the bioactivity of this compound and related compounds from Momordica charantia against Liriomyza trifolii.
| Compound | Insect Species | Behavioral Effect | Effective Concentration | Reference |
| This compound | Liriomyza trifolii | Oviposition Deterrence | 26.16 µg/cm² | [1][2] |
| Momordicine II | Liriomyza trifolii | Oviposition Deterrence | 75.6 µg/cm² | [3] |
| Momordicine IV | Liriomyza trifolii | Oviposition Deterrence | 20.3 µg/cm² | |
| 7,23-dihydroxy-3-O-malonylcucurbita-5,24-dien-19-al | Liriomyza trifolii | Oviposition Deterrence | 3.25 µg/cm² | |
| Momordicine I | Liriomyza trifolii | Oviposition Deterrence | 33.60 µg/cm² |
Experimental Protocols
Protocol 1: Oviposition Deterrence Bioassay for Liriomyza trifolii
This protocol is designed to evaluate the oviposition deterrent activity of this compound against the leafminer fly, Liriomyza trifolii.
Materials:
-
This compound (isolated and purified)
-
Acetone (HPLC grade)
-
Host plant leaves (e.g., kidney bean, Phaseolus vulgaris)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Adult female Liriomyza trifolii (reared under controlled conditions)
-
Stereomicroscope
-
Environmental chamber (controlled temperature, humidity, and photoperiod)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, prepare a dilution to achieve the desired application concentration (e.g., to result in 26.16 µg/cm² on the leaf surface). A control solution of pure acetone should also be prepared.
-
Treatment of Leaf Discs:
-
Excise leaf discs of a uniform size (e.g., 5 cm diameter) from healthy, untreated host plant leaves.
-
Using a micropipette, evenly apply a known volume of the this compound solution to the adaxial (upper) surface of each leaf disc.
-
Similarly, treat control leaf discs with the same volume of pure acetone.
-
Allow the solvent to evaporate completely in a fume hood (approximately 10-15 minutes).
-
-
Bioassay Setup:
-
Place a moistened filter paper at the bottom of each Petri dish to maintain humidity.
-
Place one treated leaf disc and one control leaf disc on the filter paper in each Petri dish, ensuring they do not touch.
-
Introduce a predetermined number of adult female L. trifolii (e.g., 5-10) into each Petri dish.
-
Seal the Petri dishes with ventilated lids.
-
-
Incubation: Place the Petri dishes in an environmental chamber under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 h L:D photoperiod) for a set period (e.g., 24 hours).
-
Data Collection:
-
After the incubation period, remove the adult flies.
-
Using a stereomicroscope, count the number of oviposition punctures (stipples) on both the treated and control leaf discs.
-
-
Data Analysis:
-
Calculate the Oviposition Deterrence Index (ODI) using the following formula: ODI (%) = [(C - T) / (C + T)] x 100 Where C is the number of punctures on the control disc and T is the number of punctures on the treated disc.
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the deterrent effect.
-
Visualizations
Caption: Experimental workflow for the oviposition deterrence bioassay.
References
Application Notes and Protocols for Testing Momordicine V Bioactivity In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and executing in vitro assays to evaluate the biological activities of Momordicine V, a cucurbitane-type triterpenoid with therapeutic potential. The protocols detailed below cover key assays for assessing its anti-diabetic, anti-inflammatory, and cytotoxic effects.
Overview of Potential Bioactivities
This compound, isolated from Momordica charantia, is a member of a class of compounds known for a range of biological effects. Preclinical studies on related compounds, such as Momordicine I, and various extracts of Momordica charantia suggest that this compound may exhibit significant anti-diabetic, anti-inflammatory, and anti-cancer properties.[1][2][3] The primary mechanisms of action are thought to involve the modulation of key signaling pathways such as AMP-activated protein kinase (AMPK), phosphoinositide 3-kinase (PI3K)/Akt, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[1][4]
Anti-Diabetic Activity Assays
The anti-diabetic potential of this compound can be investigated through its effects on insulin secretion and glucose uptake in relevant cell lines.
Insulin Secretion Assay in MIN6 Pancreatic β-Cells
This assay evaluates the capacity of this compound to stimulate insulin secretion from pancreatic β-cells. The murine insulinoma MIN6 cell line is a well-established model for such studies.
Experimental Protocol:
-
Cell Culture: Culture MIN6 cells in DMEM with 25 mM glucose, supplemented with 15% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed MIN6 cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and culture until they reach 80-90% confluency.
-
Pre-incubation: Gently wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 1 mM glucose. Then, pre-incubate the cells in 1 mL of the same buffer for 1 hour at 37°C.
-
Treatment: Discard the pre-incubation buffer and add 500 µL of KRB buffer containing either low glucose (1 mM) or high glucose (25 mM). Add various concentrations of this compound to the high-glucose wells. Include a positive control (e.g., 50 µM Glipizide) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Sample Collection: Collect the supernatant from each well to measure insulin concentration.
-
Quantification: Determine the insulin concentration in the supernatant using a commercial Insulin ELISA kit according to the manufacturer's instructions.
-
Data Normalization: Lyse the cells and measure the total protein content using a BCA assay to normalize the insulin secretion data.
Data Presentation:
| Treatment Group | Glucose (mM) | This compound (µM) | Insulin Secreted (ng/mg protein) | Fold Change vs. High Glucose Control |
| Low Glucose Control | 1 | 0 | ||
| High Glucose Control | 25 | 0 | 1.0 | |
| This compound | 25 | 1 | ||
| This compound | 25 | 10 | ||
| This compound | 25 | 50 | ||
| Positive Control (Glipizide) | 25 | 50 |
Glucose Uptake Assay in C2C12 Myotubes
This assay measures the effect of this compound on glucose uptake in skeletal muscle cells, a primary site for glucose disposal. Differentiated C2C12 myotubes are a standard model for this purpose.
Experimental Protocol:
-
Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM with 10% FBS. To induce differentiation, switch to DMEM with 2% horse serum when cells reach 80-90% confluency and culture for 4-6 days.
-
Serum Starvation: Wash the differentiated myotubes with PBS and incubate in serum-free, low-glucose (5.5 mM) DMEM for 2 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 1 hour. Include a positive control (100 nM insulin) and a vehicle control.
-
2-NBDG Incubation: Add the fluorescent glucose analog, 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), to a final concentration of 50 µM and incubate for 30 minutes at 37°C.
-
Termination of Uptake: Stop the glucose uptake by washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with 1% Triton X-100 in PBS.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Normalization: Normalize the fluorescence readings to the total protein content of each well, determined by a BCA assay.
Data Presentation:
| Treatment Group | This compound (µM) | 2-NBDG Uptake (RFU/mg protein) | Fold Change vs. Vehicle Control |
| Vehicle Control | 0 | 1.0 | |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| Positive Control (Insulin) | 100 nM |
Anti-Inflammatory Activity Assay
The anti-inflammatory effects of this compound can be assessed by measuring its ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay quantifies the inhibition of NO production, a key inflammatory mediator, in RAW 264.7 macrophages stimulated with LPS.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a vehicle control (LPS + vehicle).
-
Griess Assay: After incubation, collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.
-
Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
-
Cell Viability: Perform a concurrent MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.
Data Presentation:
| Treatment Group | This compound (µM) | LPS (1 µg/mL) | Nitrite Concentration (µM) | % Inhibition of NO Production | Cell Viability (%) |
| Negative Control | 0 | - | 100 | ||
| Vehicle Control | 0 | + | 0 | 100 | |
| This compound | 1 | + | |||
| This compound | 10 | + | |||
| This compound | 50 | + |
Cytotoxicity Assay
It is crucial to assess the cytotoxic potential of this compound to distinguish between targeted bioactivity and general toxicity. The MTT assay is a widely used method for this purpose.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., a cancer cell line like MCF-7 or a non-cancerous line like HEK293) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation:
| This compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 250 |
Signaling Pathway Analysis
To elucidate the molecular mechanisms underlying the observed bioactivities of this compound, Western blotting can be used to analyze the activation of key signaling pathways.
Western Blotting for AMPK, PI3K/Akt, and NF-κB Pathways
This protocol outlines the general procedure for analyzing the phosphorylation status of key proteins in these pathways.
Experimental Protocol:
-
Cell Treatment and Lysis: Culture and treat cells as described in the respective bioactivity assay protocols. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of key proteins (e.g., p-AMPKα (Thr172), AMPKα, p-Akt (Ser473), Akt, p-p65, p65) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation:
| Treatment Group | Ratio of p-AMPK/Total AMPK | Ratio of p-Akt/Total Akt | Ratio of p-p65/Total p65 |
| Control | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | |||
| This compound (50 µM) | |||
| Positive Control |
Visualizations of Signaling Pathways and Workflows
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Potential anti-diabetic signaling pathways of this compound.
Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin secretion assays in an engineered MIN6 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 4. A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility of Momordicine V
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momordicine V, a cucurbitane-type triterpenoid glycoside isolated from Momordica charantia (bitter melon), has garnered interest for its potential therapeutic properties. Understanding its solubility in common laboratory solvents is a critical first step in preclinical research, enabling accurate preparation of stock solutions for in vitro and in vivo studies. This document provides an overview of the known solubility characteristics of this compound, a detailed protocol for determining its quantitative solubility, and insights into its potential biological mechanisms of action.
Solubility Profile of this compound
Preliminary studies have characterized the qualitative solubility of this compound in a range of common laboratory solvents. This information is crucial for selecting appropriate solvent systems for extraction, purification, and biological assays.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| Petrol (Petroleum Ether) | Insoluble[1] |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble |
| Methanol | Likely Soluble |
| Ethanol | Likely Soluble* |
Currently, specific quantitative solubility data (e.g., in mg/mL or µM) for this compound is not widely published. The following experimental protocol provides a standardized method to determine the precise solubility in solvents of interest.
Experimental Protocols
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is considered the gold standard for its reliability and accuracy.
Objective: To determine the quantitative solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid powder)
-
Selected laboratory solvent (e.g., Chloroform, Ethyl Acetate, DMSO, Methanol, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for 24-48 hours to ensure that equilibrium between the dissolved and undissolved compound is reached.
-
-
Phase Separation:
-
After the equilibration period, remove the vial from the shaker and let it stand to allow the excess solid to settle.
-
Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the remaining solid material.
-
-
Sample Collection and Preparation:
-
Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration. A C18 reversed-phase column is commonly used for the analysis of momordicosides, with UV detection typically around 203 nm.
-
Inject the diluted sample solution into the HPLC system under the same conditions.
-
Determine the concentration of this compound in the diluted sample by using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or mmol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Biological Context: Relevant Signaling Pathways
While research specifically on this compound is emerging, studies on related triterpenoids from Momordica charantia suggest that their biological activities are often mediated through the modulation of key cellular signaling pathways. These pathways are critical in metabolic regulation and cell survival.
Compounds from Momordica charantia have been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation. Additionally, these compounds may influence the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.
Potential Signaling Pathways Modulated by Momordica Charantia Triterpenoids
The diagram below outlines the potential interplay between Momordica charantia triterpenoids and the AMPK and PI3K/Akt signaling pathways.
Caption: Potential modulation of AMPK and PI3K/Akt pathways by Momordica charantia triterpenoids.
Conclusion
The solubility of this compound in organic solvents like chloroform and ethyl acetate provides a foundation for its use in research. The provided shake-flask protocol offers a robust method for determining its quantitative solubility in these and other solvents, which is essential for accurate and reproducible experimental results. Further investigation into its biological activity, guided by the understanding of related compounds' effects on key signaling pathways, will be critical in elucidating the full therapeutic potential of this compound.
References
Proper storage and handling conditions for Momordicine V
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the proper storage, handling, and use of Momordicine V, a cucurbitane-type triterpenoid glycoside isolated from Momordica charantia.
Product Information
-
Compound Name: this compound
-
Systematic Name: 23-O-β-D-glucopyranosyl-7-hydroxy-3-O-malonylcucurbita-5,24-dien-19-al
-
Molecular Formula: C₃₉H₆₀O₁₂
-
Molecular Weight: 720.9 g/mol
-
Source: Isolated from the leaves of Momordica charantia.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in Table 1. This data is essential for understanding its solubility and behavior in various experimental settings.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Physical State | Crystalline solid (needles) | |
| Melting Point | 170–171 °C | |
| Solubility | Soluble in chloroform and ethyl acetate. Insoluble in petrol. | |
| Chemical Structure | Cucurbitane triterpenoid glycoside |
Note: Data on the stability of this compound under various temperature, pH, and light conditions are not currently available in the public domain. General recommendations for triterpenoid glycosides should be followed.
Storage and Handling
Proper storage and handling are critical to maintain the integrity and biological activity of this compound.
Storage Conditions:
-
Short-term Storage (up to 1 week): Store at 4°C in a tightly sealed container, protected from light.
-
Long-term Storage (months to years): Store at -20°C or below in a tightly sealed, light-proof container. For optimal stability, it is recommended to store the compound in a desiccated environment.
Handling Precautions:
-
Hygroscopic Potential: While specific data is unavailable for this compound, many glycosides are hygroscopic. Handle in a dry environment and store with a desiccant.
-
Light Sensitivity: Protect from direct sunlight and strong artificial light, as exposure may lead to degradation. Use amber vials or wrap containers in aluminum foil.
-
Solvent Preparation: Prepare solutions fresh for each experiment. If storage of solutions is necessary, store in airtight vials at -20°C for no longer than 24 hours. Repeated freeze-thaw cycles should be avoided.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the compound.
Experimental Protocols
The following protocols are provided as a starting point for researchers working with this compound and are based on methodologies used for similar cucurbitane triterpenoids.
Protocol 1: Isolation of this compound from Momordica charantia Leaves
This protocol outlines a general method for the extraction and isolation of this compound.
-
Workflow for this compound Isolation
Isolation Workflow for this compound.
-
Extraction:
-
Air-dry fresh leaves of Momordica charantia at room temperature and then grind into a fine powder.
-
Extract the powdered leaves with butanol at room temperature for 24-48 hours with occasional stirring.
-
Filter the extract to remove solid plant material.
-
-
Concentration:
-
Concentrate the butanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Chromatographic Separation:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Purification:
-
Combine fractions containing this compound (as identified by TLC against a standard, if available).
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
-
Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition
This protocol can be used to assess the potential anti-inflammatory activity of this compound by measuring its effect on nitric oxide production in LPS-stimulated macrophages.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare various concentrations of this compound in DMEM. Ensure the final solvent concentration (e.g., DMSO) is non-toxic to the cells (typically <0.1%).
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce inflammation. Include a vehicle control (cells with LPS and solvent) and a negative control (cells without LPS).
-
After 24 hours, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the vehicle control.
-
Protocol 3: Oviposition Deterrent Bioassay
This protocol is designed to evaluate the known oviposition deterrent activity of this compound against agricultural pests like Liriomyza trifolii.
-
Preparation of Test Substance:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Make serial dilutions to obtain the desired test concentrations.
-
-
Bioassay:
-
Use host plant leaves (e.g., kidney bean leaves) for the assay.
-
Evenly apply a known volume and concentration of the this compound solution to the surface of the leaves.
-
Use leaves treated with the solvent alone as a control.
-
Allow the solvent to evaporate completely.
-
Place the treated and control leaves in a cage containing adult female Liriomyza trifolii.
-
After a set period (e.g., 24 hours), remove the leaves and count the number of eggs laid on each leaf under a microscope.
-
Calculate the oviposition deterrence index.
-
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, research on the closely related compound, Momordicine I, and other cucurbitane triterpenoids from Momordica charantia suggests potential targets for investigation. These pathways are relevant for exploring the mechanisms of action of this compound in various biological contexts.
Potential Signaling Pathways Modulated by Related Compounds:
-
NF-κB Signaling Pathway: Many cucurbitane triterpenoids exhibit anti-inflammatory effects by inhibiting the NF-κB pathway, which is a key regulator of inflammatory responses.[1][2]
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival and has been shown to be modulated by compounds from Momordica charantia.[3][4]
-
c-Met/STAT3 Signaling Pathway: Momordicine I has been shown to inhibit this pathway, which is implicated in cancer cell proliferation and survival.[1]
-
NF-κB Signaling Pathway Diagram
Potential inhibition of the NF-κB pathway. -
PI3K/Akt Signaling Pathway Diagram
Potential modulation of the PI3K/Akt pathway.
Disclaimer: The signaling pathways depicted are based on studies of related compounds. The specific effects of this compound on these pathways require experimental validation.
References
- 1. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bioactives of Momordica charantia as Potential Anti-Diabetic/Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Metabolic Effects of Momordicine V
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing experiments to elucidate the metabolic effects of Momordicine V, a bioactive compound of interest. The protocols are detailed to ensure reproducibility and accuracy in assessing its potential as a therapeutic agent for metabolic disorders.
Introduction to this compound and its Potential Metabolic Role
This compound is a triterpenoid saponin isolated from Momordica charantia (bitter melon), a plant long used in traditional medicine for its purported anti-diabetic properties.[1][2][3] Emerging research suggests that various compounds from Momordica charantia, including saponins, contribute to its beneficial effects on metabolic health by influencing glucose and lipid metabolism.[4][5] Preclinical studies on related compounds from bitter melon have shown potential for activating key metabolic regulators like AMP-activated protein kinase (AMPK), which plays a central role in cellular energy homeostasis. The investigation of this compound is therefore warranted to understand its specific molecular mechanisms and therapeutic potential in conditions such as metabolic syndrome, type 2 diabetes, and obesity.
In Vitro Experimental Design
Cell Culture Models
To investigate the direct cellular effects of this compound, a panel of metabolically relevant cell lines is recommended.
| Cell Line | Tissue of Origin | Key Metabolic Function |
| HepG2 | Human Liver | Glucose metabolism (gluconeogenesis, glycogen synthesis), lipid metabolism |
| C2C12 | Mouse Skeletal Muscle | Glucose uptake, insulin signaling |
| 3T3-L1 | Mouse Adipose Tissue | Adipogenesis, lipolysis, glucose uptake |
Key In Vitro Assays
A series of assays should be performed to dissect the mechanisms of this compound.
| Assay | Purpose | Principle |
| Cell Viability Assay (MTT/XTT) | Determine non-toxic dose range | Mitochondrial dehydrogenases in viable cells convert tetrazolium salt to a colored formazan product. |
| Glucose Uptake Assay | Measure glucose transport into cells | Radiolabeled (e.g., 2-deoxy-D-[³H]glucose) or fluorescent glucose analogs (e.g., 2-NBDG) are used to quantify uptake. |
| Western Blot Analysis | Quantify protein expression and phosphorylation | Detects specific proteins in a sample to assess signaling pathway activation (e.g., p-AMPK, p-Akt). |
| Gene Expression Analysis (qPCR) | Measure mRNA levels of metabolic genes | Quantifies the expression of genes involved in glucose and lipid metabolism (e.g., GLUT4, SREBP-1c, FASN). |
| Lipid Accumulation Assay (Oil Red O) | Visualize and quantify intracellular lipid droplets | Oil Red O stain specifically binds to neutral triglycerides and lipids in cultured cells. |
In Vitro Experimental Protocols
Protocol: Glucose Uptake Assay in C2C12 Myotubes
Objective: To determine the effect of this compound on glucose uptake in skeletal muscle cells.
Materials:
-
C2C12 myoblasts
-
DMEM with high glucose, 10% FBS, 1% penicillin-streptomycin
-
Horse serum
-
This compound stock solution (in DMSO)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Insulin solution
-
Krebs-Ringer-HEPES (KRH) buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding and Differentiation: Seed C2C12 myoblasts in a 96-well plate. Once confluent, differentiate into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
Serum Starvation: Before the assay, starve the differentiated myotubes in serum-free DMEM for 2-3 hours.
-
Treatment:
-
Wash cells twice with KRH buffer.
-
Incubate cells with various concentrations of this compound (or vehicle control - DMSO) in KRH buffer for 1 hour.
-
Include a positive control group treated with insulin (100 nM).
-
-
Glucose Uptake:
-
Add 2-NBDG to each well to a final concentration of 50 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Measurement:
-
Remove the 2-NBDG solution and wash the cells three times with ice-cold KRH buffer.
-
Add KRH buffer to each well.
-
Measure fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
-
Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control.
Protocol: Western Blot for AMPK and Akt Signaling
Objective: To assess the activation of AMPK and Akt signaling pathways by this compound.
Materials:
-
Treated cell lysates
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-AMPKα, total AMPKα, p-Akt, total Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. β-actin serves as a loading control.
In Vivo Experimental Design
Animal Model
A diet-induced obesity (DIO) mouse model is recommended to simulate metabolic syndrome.
-
Strain: C57BL/6J mice
-
Diet: High-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and hyperlipidemia.
-
Control Group: Mice fed a standard chow diet.
Experimental Groups and Treatment
| Group | Diet | Treatment (Oral Gavage) | n (per group) |
| 1. Lean Control | Chow | Vehicle (e.g., 0.5% CMC-Na) | 8-10 |
| 2. HFD Control | HFD | Vehicle | 8-10 |
| 3. This compound (Low Dose) | HFD | This compound (e.g., 10 mg/kg) | 8-10 |
| 4. This compound (High Dose) | HFD | This compound (e.g., 50 mg/kg) | 8-10 |
| 5. Positive Control | HFD | Metformin (e.g., 200 mg/kg) | 8-10 |
Treatment Duration: 4-8 weeks.
Key In Vivo Assessments
| Parameter | Method | Frequency |
| Body Weight & Food Intake | Digital scale, food weighing | Weekly |
| Fasting Blood Glucose | Glucometer (tail vein) | Weekly |
| Glucose Tolerance Test (GTT) | Glucose injection (i.p.), blood glucose monitoring | At baseline and end of study |
| Insulin Tolerance Test (ITT) | Insulin injection (i.p.), blood glucose monitoring | At baseline and end of study |
| Serum Biomarkers | ELISA/Biochemical assays (cardiac puncture at sacrifice) | End of study |
| Tissue Collection | Liver, adipose tissue, skeletal muscle | End of study |
In Vivo Experimental Protocols
Protocol: Oral Glucose Tolerance Test (GTT)
Objective: To assess the effect of this compound on glucose clearance.
Procedure:
-
Fast mice for 6 hours (with access to water).
-
Record baseline blood glucose (t=0) from the tail vein.
-
Administer a 2 g/kg glucose solution via intraperitoneal (i.p.) injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Plot the glucose excursion curve and calculate the area under the curve (AUC).
Protocol: Serum and Tissue Analysis
Objective: To evaluate the systemic and tissue-specific metabolic effects of this compound.
Procedure:
-
At the end of the study, fast mice for 6 hours.
-
Collect blood via cardiac puncture and centrifuge to obtain serum.
-
Analyze serum for:
-
Insulin
-
Triglycerides (TG)
-
Total Cholesterol (TC)
-
HDL-C, LDL-C
-
Liver enzymes (ALT, AST)
-
-
Harvest liver, epididymal white adipose tissue (eWAT), and gastrocnemius muscle.
-
One portion of each tissue should be snap-frozen in liquid nitrogen for Western blot and qPCR analysis.
-
Another portion should be fixed in formalin for histological analysis (e.g., H&E staining of liver and adipose tissue).
Data Presentation and Visualization
All quantitative data should be presented in tables for clear comparison between experimental groups.
Table 1: In Vitro Glucose Uptake in C2C12 Cells
| Treatment | Concentration | Glucose Uptake (Fold Change vs. Vehicle) |
|---|---|---|
| Vehicle | - | 1.00 ± 0.05 |
| Insulin | 100 nM | 2.50 ± 0.15 |
| This compound | 1 µM | 1.20 ± 0.08 |
| This compound | 10 µM | 1.80 ± 0.12 |
| this compound | 50 µM | 2.10 ± 0.10 |
Table 2: In Vivo Metabolic Parameters in DIO Mice
| Parameter | Lean Control | HFD Control | This compound (50 mg/kg) | Metformin (200 mg/kg) |
|---|---|---|---|---|
| Final Body Weight (g) | 25.2 ± 1.5 | 45.8 ± 2.1 | 38.5 ± 1.9* | 37.9 ± 2.0* |
| Fasting Glucose (mg/dL) | 95 ± 5 | 155 ± 10 | 120 ± 8* | 115 ± 7* |
| GTT AUC | 15000 ± 800 | 35000 ± 1500 | 25000 ± 1200* | 23000 ± 1100* |
| Serum Insulin (ng/mL) | 0.8 ± 0.1 | 2.5 ± 0.3 | 1.5 ± 0.2* | 1.3 ± 0.2* |
| Serum TG (mg/dL) | 80 ± 10 | 180 ± 15 | 120 ± 12* | 110 ± 11* |
| Liver Weight (g) | 1.0 ± 0.1 | 2.5 ± 0.2 | 1.8 ± 0.15* | 1.7 ± 0.14* |
*p < 0.05 vs. HFD Control
Visualization of Pathways and Workflows
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Momordicine V Extraction from Momordica charantia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Momordicine V from Momordica charantia (bitter melon).
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which part of the Momordica charantia plant is it typically extracted?
A1: this compound is a cucurbitane-type triterpenoid glycoside with the chemical structure 23-O-β-D-glucopyranosyl-7-hydroxy-3-O-malonylcucurbita-5,24-dien-19-al. It has been primarily isolated from the leaves of Momordica charantia. While other related compounds like charantin are found in the fruit, the leaves are a significant source of various momordicines.
Q2: Which extraction methods are most effective for obtaining this compound?
A2: Several methods can be employed, with the choice often depending on available equipment, desired yield, and extraction time. Common methods include:
-
Maceration: A simple technique involving soaking the plant material in a solvent.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance solvent penetration and can significantly reduce extraction time and temperature.
-
Hot Reflux Extraction: A conventional method that uses heating to increase extraction efficiency.
-
Pressurized Liquid Extraction (PLE): Employs elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption.
Modern techniques like UAE and PLE are often more efficient than traditional methods.
Q3: What are the recommended solvents for this compound extraction?
A3: Ethanol and methanol, particularly in aqueous solutions, are the most commonly used solvents for extracting momordicines and other triterpenoid glycosides from Momordica charantia. An ethanol concentration of around 70-80% is often effective as it can balance the polarity for extracting these glycosidic compounds.
Q4: How can I quantify the amount of this compound in my extract?
A4: The primary method for the quantification of this compound and related momordicosides is High-Performance Liquid Chromatography (HPLC), typically with UV detection. For higher sensitivity and selectivity, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) can be used. A spectrophotometric method using a reference standard like Momordicin I has also been reported for the quantification of total saponins.
Troubleshooting Guide
| Issue | Potential Causes | Solutions & Recommendations |
| Low Yield of this compound | 1. Suboptimal Solvent Choice: The polarity of the solvent may not be ideal for this compound. 2. Inefficient Extraction Method: The chosen method may not be effective for the plant matrix. 3. Poor Quality Plant Material: Low initial concentration of this compound in the plant. 4. Inadequate Sample Preparation: Insufficient grinding can limit solvent penetration. 5. Degradation of this compound: Exposure to high temperatures or extreme pH can degrade the compound. | 1. Solvent Optimization: Experiment with different concentrations of ethanol or methanol in water (e.g., 50%, 70%, 80%). 2. Method Comparison: If possible, compare a traditional method like maceration with a more advanced one like Ultrasound-Assisted Extraction (UAE). 3. Source High-Quality Material: Use fresh or properly dried leaves from a reliable source. The phytochemical content can vary with the cultivar and harvest time. 4. Optimize Grinding: Ensure the plant material is finely powdered to maximize the surface area for extraction. 5. Control Extraction Conditions: Use moderate temperatures (e.g., 40-60°C for UAE) and avoid harsh acidic or alkaline conditions. |
| Extract Contamination with Impurities | 1. Co-extraction of other compounds: Solvents often extract a range of compounds with similar polarities. 2. Presence of Chlorophyll: Especially when using leaves, chlorophyll is a common contaminant. | 1. Purification Steps: Employ post-extraction purification techniques like liquid-liquid partitioning (e.g., with n-butanol) or column chromatography (e.g., silica gel or C18). 2. Chlorophyll Removal: Consider a pre-extraction step with a non-polar solvent like hexane to remove some chlorophyll, or use activated charcoal treatment post-extraction. |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: Different batches of Momordica charantia can have varying levels of this compound. 2. Inconsistent Extraction Parameters: Minor changes in temperature, time, or solvent ratio can affect yield. | 1. Standardize Plant Material: If possible, use plant material from the same source and harvest time. 2. Strict Protocol Adherence: Maintain precise control over all extraction parameters for each batch. |
| Difficulty in Isolating Pure this compound | 1. Presence of Structurally Similar Momordicines: Other momordicines (e.g., I, II, IV) are often co-extracted. | 1. Advanced Chromatographic Techniques: Utilize preparative HPLC or counter-current chromatography for fine separation of individual compounds. |
Quantitative Data on Extraction Yields
While specific yield data for this compound is limited in publicly available literature, the following table summarizes yields for closely related compounds (Charantin and total Momordicosides) from Momordica charantia using different extraction methods. This data can guide the optimization of extraction parameters for this compound.
| Extraction Method | Solvent System | Temperature (°C) | Time | Solid-to-Solvent Ratio | Yield of Total Momordicosides/Charantin | Reference |
| Hot Reflux Extraction | 50% Ethanol | 150 | 6 hours | 1:10 (g/mL) | 10.23 mg/50 g dried material | [1] |
| Ultrasound-Assisted Extraction (UAE) | 80% Methanol in Water | 46 | 120 min | 1:26 (w/v) | 3.18 mg/g | [2] |
| Soxhlet Extraction | 80% Methanol in Water | Sub-boiling | 120 min | 1:50 (w/v) | 1.17 mg/g (charantin) |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Momordicines
This protocol is adapted for the extraction of momordicines from Momordica charantia leaves and is a good starting point for optimizing this compound yield.
Materials and Reagents:
-
Dried and finely powdered Momordica charantia leaves
-
80% Ethanol (Ethanol:Water, 80:20, v/v)
-
Ultrasonic bath or probe sonicator
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
Procedure:
-
Sample Preparation: Weigh 10 g of the dried, powdered leaves.
-
Extraction:
-
Place the sample in a flask.
-
Add 200 mL of 80% ethanol (to achieve a 1:20 solid-to-solvent ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30-60 minutes at a controlled temperature of 40-50°C.
-
-
Filtration: After sonication, filter the mixture through filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Purification (Optional): The crude extract can be further purified using liquid-liquid partitioning with n-butanol or by column chromatography.
Protocol 2: Cold Maceration for Momordicine Extraction
This is a simpler method that requires minimal specialized equipment.
Materials and Reagents:
-
Dried and finely powdered Momordica charantia leaves
-
80% Ethanol
-
Shaker
-
Centrifuge and centrifuge tubes
-
Filter paper
Procedure:
-
Homogenization: Homogenize 0.5 g of the fruit powder with 10 ml of 80% ethanol.[3]
-
Maceration: Place the mixture on a shaker for 3 hours.[3]
-
Centrifugation: Centrifuge the mixture at 2000 rpm for 15 minutes.[3]
-
Collection: Collect the supernatant containing the extracted compounds.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of ultrasound-assisted extraction of charantin from Momordica charantia fruits using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Cucurbitane Triterpenoids and Steroidal Glycoside from Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of Momordicine V
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Momordicine V, a bioactive cucurbitane triterpenoid from Momordica charantia.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Improper plant material preparation (e.g., particle size too large). | 1. Use an optimized solvent system. An 80% methanol or 68% ethanol solution is often effective for extracting saponins from Momordica charantia.[1][2] 2. Increase extraction time or consider methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[3][4] 3. Ensure the plant material is finely powdered to maximize surface area for solvent penetration. |
| Emulsion Formation During Liquid-Liquid Extraction | High concentration of lipids and other amphiphilic molecules in the crude extract. | 1. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and break the emulsion. 2. Centrifuge the mixture at a moderate speed to facilitate phase separation. 3. If emulsions persist, consider a preliminary defatting step with a nonpolar solvent like n-hexane before the main extraction. |
| Poor Separation in Column Chromatography | 1. Inappropriate stationary phase. 2. Incorrect mobile phase composition. 3. Column overloading. 4. Co-elution with structurally similar compounds. | 1. Silica gel is commonly used. For highly polar saponins, reversed-phase C18 silica gel may provide better separation. 2. Optimize the solvent gradient. A gradient of chloroform-methanol or ethyl acetate-methanol is often effective for silica gel chromatography. For reversed-phase, a methanol-water or acetonitrile-water gradient is typically used.[5] 3. Reduce the amount of crude extract loaded onto the column. A sample-to-adsorbent ratio of 1:30 to 1:100 is a good starting point. 4. Employ multiple chromatographic techniques, such as sequential purification using silica gel followed by Sephadex LH-20 or preparative HPLC. |
| Peak Tailing or Broadening in HPLC | 1. Column degradation. 2. Presence of active sites on the stationary phase. 3. Sample solvent stronger than the mobile phase. 4. Column overloading. | 1. Flush the column with a strong solvent or replace it if performance does not improve. 2. Add a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups. 3. Dissolve the sample in the initial mobile phase or a weaker solvent. 4. Reduce the injection volume or the concentration of the sample. |
| Low Purity of Final Product | Incomplete separation of closely related triterpenoids or other impurities. | 1. Utilize preparative high-performance liquid chromatography (Prep-HPLC) for final purification. 2. Consider using a different stationary phase (e.g., a C30 column for better separation of isomeric triterpenoids). 3. Recrystallization of the purified fraction from a suitable solvent can further enhance purity. |
| Difficulty in Detecting this compound | This compound lacks a strong chromophore, making UV detection challenging. | 1. Use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are more suitable for non-chromophoric compounds like saponins. 2. If using a UV detector, monitor at a low wavelength (e.g., 205 nm). |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction and purification of triterpenoids from Momordica charantia.
Table 1: Comparison of Extraction Methods for Momordica charantia Saponins
| Extraction Method | Solvent | Key Parameters | Extraction Yield/Amount | Reference |
| High Hydrostatic Pressure (HHP) | 68% Ethanol | 510 MPa, 8 min, 1:35 solid/liquid ratio | 127.890 mg/g | |
| Ultrasound-Assisted Extraction (UAE) | 80% Methanol | 46°C, 120 min, 1:26 solid/liquid ratio | Not specified | |
| Soxhlet Extraction | 95% Ethanol | 6 hours | Higher yield than other solvents tested | |
| Maceration | Dichloromethane | Not specified | Not specified |
Table 2: Purity of Momordica charantia Saponins After Purification
| Purification Method | Purity Achieved | Reference |
| Ionic Liquid-Based Aqueous Biphasic System | 76.06% | |
| Macroporous Resin (NKA-9) | 17.3 to 28.6-fold increase in purity |
Experimental Protocols
Protocol 1: Extraction of Crude this compound
-
Preparation of Plant Material: Air-dry fresh leaves of Momordica charantia at room temperature and then grind them into a fine powder.
-
Extraction:
-
Macerate the powdered leaves in 80% methanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process three times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanolic extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanolic extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.
-
This compound and other saponins are typically enriched in the ethyl acetate and n-butanol fractions. Concentrate these fractions for further purification.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation:
-
Pack a glass column with silica gel (100-200 mesh) using a slurry method with n-hexane.
-
-
Sample Loading:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Dry the silica gel-adsorbed sample and carefully load it onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol. A typical gradient might be:
-
n-hexane:ethyl acetate (9:1, 8:2, 7:3, ... 1:9)
-
ethyl acetate:methanol (9.5:0.5, 9:1, 8:2, ...)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of equal volume and monitor the composition of each fraction using thin-layer chromatography (TLC).
-
Combine fractions containing compounds with similar Rf values. The fractions containing this compound are typically eluted with the more polar solvent mixtures.
-
Protocol 3: Final Purification by Preparative HPLC
-
System Preparation:
-
Use a preparative HPLC system equipped with a C18 column.
-
Equilibrate the column with the initial mobile phase.
-
-
Mobile Phase:
-
A common mobile phase is a gradient of acetonitrile (Solvent B) and water (Solvent A), both containing 0.1% formic acid.
-
A typical gradient could be: 0-5 min, 25% B; 5-35 min, 25-70% B; 35-40 min, 70-100% B.
-
-
Sample Injection:
-
Dissolve the partially purified, this compound-rich fraction in the initial mobile phase and filter through a 0.45 µm syringe filter.
-
Inject the sample onto the column.
-
-
Fraction Collection:
-
Collect the peaks corresponding to this compound based on retention time, which can be predetermined using an analytical HPLC system.
-
-
Post-Purification:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Lyophilize the sample to obtain pure this compound as a solid.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for HPLC purification issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a cucurbitane-type triterpenoid glycoside found in Momordica charantia. Its chemical name is 23-O-β-D-glucopyranosyl-7-hydroxy-3-O-malonylcucurbita-5,24-dien-19-al.
Q2: Which part of the Momordica charantia plant is the best source for this compound?
This compound has been isolated from the leaves of Momordica charantia. Other related cucurbitane triterpenoids are also found in the fruits and stems.
Q3: Why is it difficult to purify this compound?
The purification of this compound, like other saponins, can be challenging due to several factors:
-
Complex Mixtures: It is present in a complex matrix with other structurally similar triterpenoids, making separation difficult.
-
Low Concentration: The concentration of any single saponin in the plant material is often low.
-
Detection Issues: this compound lacks a strong UV chromophore, which makes it difficult to detect with standard HPLC UV detectors.
Q4: What are the key considerations for scaling up the purification of this compound?
For large-scale purification, consider the following:
-
Extraction: Transition from maceration to more efficient industrial methods like percolation or accelerated solvent extraction.
-
Chromatography: Utilize larger preparative chromatography columns and consider automated flash chromatography systems.
-
Purity vs. Yield: Optimize the purification steps to find a balance between achieving high purity and maximizing the final yield.
Q5: Are there any safety precautions to consider when working with the solvents used for purification?
Yes, always work in a well-ventilated fume hood, especially when using volatile organic solvents like methanol, chloroform, and n-hexane. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Material Safety Data Sheets (MSDS) for each solvent for specific handling and disposal instructions.
References
- 1. Purified Saponins in Momordica charantia Treated with High Hydrostatic Pressure and Ionic Liquid-Based Aqueous Biphasic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Momordica charantia Extract Treatment Extends the Healthy Lifespan of Aging Mice via the Bitter Taste Receptor/mTOR Pathway [mdpi.com]
- 3. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC for Momordicine Analysis
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of momordicines. This resource is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving baseline separation of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial HPLC conditions for separating momordicines?
A1: For baseline separation of momordicines, a reverse-phase HPLC approach is the most common and effective starting point. A C18 column is the most frequently used stationary phase. A good initial mobile phase consists of a gradient elution using acetonitrile and water.[1][2] Given that many momordicines lack a strong chromophore, UV detection is typically performed at low wavelengths, between 203 nm and 208 nm.[1] For enhanced sensitivity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be utilized.[1]
Q2: How can I improve the resolution between closely eluting momordicine peaks?
A2: To enhance the resolution between momordicines, several parameters can be optimized. The first step is often to adjust the mobile phase composition by altering the ratio of the organic solvent (e.g., acetonitrile or methanol) to water.[2] Introducing a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase can also modify the selectivity. Additionally, employing a shallower gradient profile around the elution time of the target compounds can provide better separation.
Q3: What is the effect of column temperature on the separation of momordicines?
A3: Increasing the column temperature typically reduces the viscosity of the mobile phase. This can lead to sharper peaks and shorter retention times. For complex mixtures of momordicines, optimizing the column temperature can be a critical step in achieving baseline separation.
Q4: My momordicine peaks are showing significant tailing. What are the likely causes and solutions?
A4: Peak tailing for momordicines, which are saponins, can be caused by secondary interactions with the silica backbone of the stationary phase. To mitigate this, consider adding a small amount of acid to the mobile phase to suppress the ionization of residual silanol groups. Other potential causes include column overload, where the sample concentration is too high, or column contamination. In the case of column overload, diluting the sample should resolve the issue. For a contaminated column, flushing with a strong solvent is recommended.
Q5: What should I do if I observe a drifting baseline during my HPLC run?
A5: Baseline drift can arise from several factors. Ensure that the mobile phase is freshly prepared, thoroughly mixed, and properly degassed. Inconsistent mobile phase preparation is a common cause of drift. Also, make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. If the problem persists, it could be related to the pump malfunctioning or fluctuations in column temperature.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the HPLC analysis of momordicines.
Problem 1: Poor Resolution or Co-elution of Peaks
| Potential Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention times and may improve separation. |
| Inappropriate Mobile Phase pH | Add a modifier like 0.1% formic acid or acetic acid to the mobile phase. This can alter the ionization state of momordicines and improve selectivity. |
| Gradient Program is Too Steep | Make the gradient shallower, particularly around the time your compounds of interest elute. This provides more time for separation to occur. |
| Incorrect Stationary Phase | While C18 is a good starting point, other stationary phases like C8 or Phenyl-Hexyl may offer different selectivity for your specific momordicines. |
| Low Column Efficiency | Check for high backpressure, which could indicate a blockage. If the column has been used extensively, its performance may have degraded, and it may need to be replaced. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silanol Groups | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions. Using a high-purity, end-capped C18 column can also minimize this effect. |
| Column Overload | Reduce the concentration of your sample or decrease the injection volume. |
| Column Contamination or Degradation | Flush the column with a strong solvent like isopropanol. If the issue persists, the column may need to be replaced. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
Experimental Protocols
Sample Preparation from Momordica charantia
A general procedure for the extraction of momordicines from plant material is as follows:
-
Drying and Grinding: Dry the Momordica charantia fruit or plant material at 60°C and grind it into a fine powder.
-
Extraction: Accurately weigh a portion of the powdered material and extract it with 70% ethanol or methanol. This can be done using sonication or Soxhlet extraction.
-
Concentration: Concentrate the resulting extract under reduced pressure to remove the solvent.
-
Re-dissolving and Filtration: Re-dissolve the dried extract in the initial mobile phase composition. Before injection into the HPLC system, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
Standard HPLC Method for Momordicines
The following protocol provides a starting point for developing a separation method for momordicines. Optimization will be necessary based on the specific sample matrix and instrumentation.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Start with a linear gradient from 20% B to 80% B over 30 minutes. Hold at 80% B for 5 minutes, then return to initial conditions and equilibrate for 10 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm, or ELSD/MS |
Visualized Workflows
Caption: Workflow for optimizing HPLC parameters for momordicine separation.
Caption: Decision tree for troubleshooting common HPLC separation issues.
References
Technical Support Center: Enhancing the Solubility of Momordicine V for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on effectively solubilizing Momordicine V for in vitro experiments. Given the limited direct data on this compound, this guide leverages information on the closely related and well-studied compound, Momordicine I, as a practical surrogate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a cucurbitane-type triterpenoid glycoside found in the bitter melon (Momordica charantia)[1]. Like many triterpenoids, it has a complex, hydrophobic structure, making it poorly soluble in aqueous solutions such as cell culture media. It is known to be insoluble in petrol and sparingly soluble in water, while showing solubility in organic solvents like chloroform and ethyl acetate[1]. This low aqueous solubility can lead to precipitation, inaccurate dosing, and reduced bioavailability in in vitro assays.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of Momordicine I, a closely related compound, for in vitro biological assays. It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to include a vehicle control (media with the same final DMSO concentration as the experimental wells) in all experiments to account for any effects of the solvent on cell viability and function.
Q4: I observed precipitation when I added my this compound/DMSO stock solution to the cell culture medium. What can I do?
A4: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where it is less soluble. Please refer to the detailed troubleshooting guide and solubilization protocols below to address this issue.
Troubleshooting Guide: Compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture media.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of this compound exceeds its aqueous solubility limit. | Perform a dose-response experiment to determine the lowest effective concentration. |
| Rapid dilution from a high-concentration organic stock into a large volume of aqueous media. | Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture media before adding it to the final volume. Add the compound dropwise while gently vortexing. | |
| Low temperature of the cell culture media. | Always use pre-warmed (37°C) cell culture media for dilutions. | |
| Delayed Precipitation (after hours/days) | Changes in media pH or temperature over time in the incubator. | Ensure the incubator is properly calibrated for temperature and CO₂ levels to maintain stable pH. |
| Interaction of this compound with components in the media (e.g., salts, proteins). | If possible, try a different basal media formulation. For complex solubilization challenges, consider using a solubilizing agent like Captisol, as has been reported for in vivo studies with Momordicine I. A formulation of 5% DMSO and 95% of a 30% w/v Captisol solution has been used[2]. | |
| Persistent Solubility Issues | The compound may not be fully dissolved in the initial stock solution. | Gently warm the stock solution at 37°C and use bath sonication for 5-10 minutes to ensure complete dissolution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, using Momordicine I as a reference for molecular weight.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Bath sonicator
Procedure:
-
Calculate the required mass of this compound for your desired stock concentration and volume. The molecular weight of the related compound Momordicine I is 472.71 g/mol [3].
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.
-
Follow up with bath sonication for 5-10 minutes if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. For a stock solution stored at -20°C, it is recommended to use it within one month, and within six months if stored at -80°C[3].
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
This protocol provides a method for diluting the DMSO stock solution into your aqueous cell culture medium to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile conical tubes or microcentrifuge tubes
Procedure (for a final concentration of 10 µM):
-
Pre-warm your complete cell culture medium to 37°C.
-
To create an intermediate dilution, add a small volume of the 10 mM DMSO stock solution to a small volume of the pre-warmed medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM intermediate solution. Gently mix by pipetting.
-
Add the required volume of the intermediate dilution to the final volume of pre-warmed complete media. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of media to achieve a final concentration of 10 µM.
-
Gently mix the final solution by inverting the tube or pipetting.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Ensure the final DMSO concentration in your culture is at a non-toxic level (e.g., ≤ 0.1%).
Quantitative Data
The following tables summarize available quantitative data for Momordicine I, which can serve as a starting point for designing experiments with this compound.
Table 1: In Vitro Cytotoxicity of Momordicine I
| Cell Line | Assay | IC₅₀ Value | Incubation Time |
| Cal27 (Head and Neck Cancer) | Cytotoxicity Assay | 7 µg/mL | 48 hours |
| JHU022 (Head and Neck Cancer) | Cytotoxicity Assay | 17 µg/mL | 48 hours |
| JHU029 (Head and Neck Cancer) | Cytotoxicity Assay | 6.5 µg/mL | 48 hours |
| Normal Oral Keratinocytes (NOK) | Cytotoxicity Assay | Minimal effect | 48 hours |
| FL83B (Normal Mouse Hepatocytes) | Cell Viability Assay | > 20 µM | Not specified |
| RAW 264.7 (Mouse Macrophages) | Cell Viability Assay | > 20 µM | Not specified |
Data for HNC cells and NOK from. Data for FL83B and RAW 264.7 cells from.
Table 2: Recommended Working Concentrations of Momordicine I in In Vitro Assays
| Biological Effect | Cell Line/System | Effective Concentration |
| Inhibition of c-Met Signaling | Cal27, JHU029 HNC Cells | 10 µg/mL |
| Inhibition of c-Met Signaling | JHU022 HNC Cells | 20 µg/mL |
| Cardioprotective Effects | Rat Cardiac Fibroblasts | 0.1 - 1 µM |
| Anti-inflammatory (iNOS inhibition) | RAW 264.7 Macrophages | 1 - 10 µM |
Data compiled from.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Momordica Triterpenoids
Momordicine I and other triterpenoids from Momordica charantia have been shown to modulate several key signaling pathways involved in cell growth, inflammation, and metabolism.
Experimental Workflow for Assessing this compound Solubility
This workflow outlines the steps to determine the maximum soluble concentration of this compound in your specific cell culture medium.
References
Technical Support Center: Analysis of Momordicine V by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of Momordicine V.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[3][4] When analyzing this compound from complex matrices like plasma, serum, or plant extracts, components such as phospholipids, salts, pigments, and other saponins can interfere with the ionization process in the mass spectrometer's source.
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: A standard solution of this compound is continuously infused into the liquid chromatography (LC) flow after the analytical column, while a blank matrix extract is injected. A dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.
-
Post-Extraction Spike: The response of this compound in a neat solvent is compared to its response when spiked into a blank matrix extract after the extraction process. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q3: What are the most common sources of matrix effects in the analysis of this compound?
A3: Common sources of matrix effects include:
-
Endogenous compounds: In biological samples like plasma, phospholipids and salts are major contributors to ion suppression.
-
Exogenous compounds: In plant extracts, pigments, other structurally related saponins, and phenolic compounds can interfere with the analysis.
-
Sample preparation reagents: Buffers, salts, and detergents used during sample preparation can also cause matrix effects if not adequately removed.
-
Chromatographic conditions: Co-elution of any of the above matrix components with this compound is a primary cause of matrix effects.
Q4: Can the choice of ionization technique influence matrix effects for this compound?
A4: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). This is because ESI is more sensitive to changes in droplet surface tension and charge competition caused by co-eluting compounds. For triterpenoid saponins like this compound, ESI is commonly used due to their polarity and thermal lability. If significant matrix effects are observed with ESI, switching to APCI could be a viable option, provided this compound can be efficiently ionized by this technique.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the mass spectrometry of this compound.
Issue 1: Poor Signal Intensity and High Variability
Possible Cause: Significant ion suppression due to co-eluting matrix components.
Solutions:
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to improve the sample cleanup process.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering compounds. Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, but optimization is required to ensure good recovery of this compound, especially if it has polar characteristics.
-
Protein Precipitation (PPT): While a simpler technique, PPT is often the least effective at removing matrix components and may lead to significant ion suppression.
-
-
Improve Chromatographic Separation:
-
Adjust Gradient Elution: Modify the gradient to better separate this compound from the regions where matrix components elute.
-
Change Stationary Phase: Using a column with a different chemistry (e.g., C18 to a phenyl-hexyl or pentafluorophenyl) can alter selectivity and improve separation from interfering compounds.
-
Use a Divert Valve: A divert valve can be programmed to send the highly contaminated early and late eluting portions of the chromatogram to waste, preventing them from entering the mass spectrometer source.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. This approach is only feasible if the concentration of this compound is high enough to be detected after dilution.
Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Sample-to-sample variability in the matrix composition, leading to different degrees of ion suppression.
Solutions:
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression. Since it has nearly identical physicochemical properties to this compound, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Standard Addition Method: This method involves spiking the analyte at different concentrations into the sample extract to create a calibration curve within each sample. This approach is very effective but can be time-consuming.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
This protocol provides a quantitative measure of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample and then spike this compound into the final extract.
-
Set C (Pre-Spiked Matrix): Spike this compound into the blank matrix before the extraction procedure.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
A Matrix Factor close to 100% indicates minimal matrix effect. High and consistent recovery is crucial for accurate quantification.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general procedure that can be optimized for this compound.
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of an internal standard solution and vortex.
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB, Strata-X) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Pass 1-2 mL of a wash solution (e.g., 5% methanol in water) through the cartridge to remove weakly bound interferences.
-
Elution: Elute this compound and the internal standard with 1-2 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Example Matrix Factor and Recovery Data for this compound in Human Plasma
| Analyte | Concentration (ng/mL) | Matrix Factor (%) | Recovery (%) |
| This compound | 5 | 75.2 | 88.5 |
| This compound | 50 | 78.1 | 90.1 |
| This compound | 500 | 76.5 | 89.3 |
| Internal Std | 100 | 77.3 | 89.8 |
| Data is illustrative. A matrix factor less than 85% or greater than 115% typically indicates a significant matrix effect. |
Table 2: Comparison of Sample Preparation Techniques on Matrix Effects
| Sample Preparation Method | Matrix Factor (%) | Analyte Recovery (%) |
| Protein Precipitation | 55 - 70 | 95 - 105 |
| Liquid-Liquid Extraction | 80 - 95 | 70 - 85 |
| Solid-Phase Extraction | 90 - 105 | 85 - 98 |
| This table provides a general comparison; actual results may vary based on the specific LLE and SPE protocols used. |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effects.
References
Technical Support Center: Refinement of Bioassays for Consistent Results with Momordicine V
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reproducible results in bioassays involving Momordicine V.
General Introduction
This compound is a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon). Like other compounds in this class, it exhibits a range of biological activities, including potential anti-inflammatory, anti-diabetic, and cytotoxic effects. However, the inherent properties of triterpenoids can present challenges in standard bioassays, leading to inconsistent results. This guide addresses common issues and provides detailed protocols to refine your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is precipitating in the cell culture medium. How can I improve its solubility?
A1: Poor aqueous solubility is a common issue with triterpenoids. Here are some solutions:
-
Use a suitable solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving this compound. Prepare a high-concentration stock solution in 100% DMSO.
-
Optimize final solvent concentration: When diluting the stock solution in your culture medium, ensure the final DMSO concentration is low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.
-
Include a vehicle control: Always include a control group treated with the same final concentration of DMSO as your experimental groups to account for any effects of the solvent itself.
-
Consider alternative solubilizing agents: For certain applications, other solubilizing agents like ethanol or cyclodextrins might be explored, but their compatibility with the specific cell line and assay must be validated.
Q2: I'm observing high background or a false-positive signal in my MTT/XTT cell viability assay. What could be the cause?
A2: This is a frequent artifact when working with natural products like this compound.
-
Direct reduction of tetrazolium salts: Triterpenoids with antioxidant properties can directly reduce tetrazolium salts (MTT, XTT) to their colored formazan products, independent of cellular metabolic activity. This leads to an overestimation of cell viability.
-
Troubleshooting:
-
Run a cell-free control: Incubate this compound at your experimental concentrations in culture medium without cells. Add the MTT/XTT reagent and observe if a color change occurs. If it does, this confirms direct reduction.
-
Wash cells before adding reagent: Gently wash the cells with phosphate-buffered saline (PBS) before adding the MTT/XTT reagent to remove any residual this compound.
-
Switch to an alternative assay: Consider using an assay that is less susceptible to interference from reducing compounds, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or an ATP-based luminescence assay (e.g., CellTiter-Glo®).
-
Q3: My results are not reproducible between experiments. What factors should I consider?
A3: Reproducibility issues with natural compounds can stem from several factors:
-
Purity and stability of this compound: Ensure the purity of your this compound sample is verified (e.g., by HPLC). Store the compound under appropriate conditions (e.g., -20°C, protected from light) to prevent degradation. Prepare fresh dilutions from a stock solution for each experiment.
-
Cell culture conditions: Maintain consistency in cell passage number, seeding density, and growth phase, as these can all influence cellular responses.
-
Assay protocol consistency: Adhere strictly to the same incubation times, reagent concentrations, and washing steps for every experiment.
-
Pipetting accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.
Troubleshooting Common Bioassay-Related Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Cytotoxicity (MTT Assay) | 1. This compound directly reduces MTT. 2. Compound precipitation at higher concentrations. 3. Inconsistent cell seeding density. | 1. Run cell-free controls and subtract background absorbance. Consider switching to SRB or ATP-based assays. 2. Visually inspect wells for precipitate. Determine the maximum soluble concentration. 3. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. |
| High Variability in Anti-Inflammatory Assay (Griess Assay for NO) | 1. Interference from colored compounds in this compound sample. 2. Phenol red in the culture medium. 3. Instability of nitrite in the samples. | 1. Prepare a blank with this compound in medium without cells to measure background absorbance. 2. Use phenol red-free medium for the assay. 3. Analyze samples immediately after the assay or store them at -20°C for a short period. |
| Low Signal in Glucose Uptake Assay (2-NBDG) | 1. Insufficient incubation time with 2-NBDG. 2. Low expression of glucose transporters in the cell line. 3. Quenching of the fluorescent signal by this compound. | 1. Optimize the incubation time for 2-NBDG for your specific cell line. 2. Choose a cell line known to have good glucose uptake (e.g., L6 myotubes, 3T3-L1 adipocytes). 3. Run a control with 2-NBDG and this compound in a cell-free system to check for quenching. |
Quantitative Data Summary
Disclaimer: Specific quantitative bioactivity data for this compound is limited in the current literature. The following tables provide data for the structurally similar and well-studied compound, Momordicine I , as a reference for experimental design and interpretation.
Table 1: Cytotoxicity of Momordicine I in Human Cancer Cell Lines
| Cell Line | Assay | Incubation Time | IC50 (µg/mL) | Reference |
| Cal27 (Head and Neck Cancer) | MTT | 48h | 7.0 | |
| JHU029 (Head and Neck Cancer) | MTT | 48h | 6.5 | |
| JHU022 (Head and Neck Cancer) | MTT | 48h | 17.0 |
Table 2: Anti-Inflammatory Activity of Momordica charantia Extracts and Related Triterpenoids
| Bioassay | Test Substance | Cell Line | IC50 / Effect | Reference |
| Nitric Oxide (NO) Production | TCD* | RAW 264.7 | Significant inhibition at 20-50 µM | |
| Protein Denaturation Inhibition | Ethanol Extract | - | IC50: 157.44 µg/mL |
* (23E) 3β,7β,25-trihydroxycucurbita-5,23-dien-19-al, a related triterpenoid from M. charantia.
Detailed Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell line (e.g., Cal27)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear, flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Anti-Inflammatory Activity: Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Phenol red-free complete culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL stock)
-
Griess Reagent System (Component A: Sulfanilamide solution; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (final concentration of 1 µg/mL) for 24 hours. Include untreated controls and LPS-only controls.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Component B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition compared to the LPS-only control.
-
Anti-Diabetic Activity: Glucose Uptake Assay (2-NBDG)
This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, into cells.
-
Materials:
-
L6 myotubes or 3T3-L1 adipocytes
-
Glucose-free Krebs-Ringer-HEPES (KRH) buffer
-
This compound stock solution
-
Insulin (positive control)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Cell Seeding and Differentiation: Seed cells in a 96-well black plate and differentiate them into myotubes or adipocytes according to established protocols.
-
Serum Starvation: Starve the differentiated cells in serum-free medium for 2-4 hours.
-
Compound Treatment: Wash the cells with KRH buffer and then incubate with various concentrations of this compound or insulin in KRH buffer for 30-60 minutes.
-
Glucose Uptake: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30 minutes at 37°C.
-
Termination of Uptake: Stop the uptake by washing the cells three times with ice-cold KRH buffer.
-
Fluorescence Measurement: Add KRH buffer to each well and measure the fluorescence (Excitation: ~485 nm, Emission: ~535 nm) using a microplate reader.
-
Data Analysis: Quantify the fluorescence intensity and express it as a percentage of the untreated control.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Momordicine Analogs
Momordicine I and other triterpenoids from Momordica charantia have been shown to modulate several key signaling pathways involved in metabolism, inflammation, and cell survival.
Caption: AMPK signaling pathway activation by this compound.
Caption: PI3K/Akt/mTOR pathway inhibition by this compound.
Caption: NF-κB signaling pathway inhibition by this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the bioactivity of this compound.
Caption: General experimental workflow for this compound bioassays.
Preventing the degradation of Momordicine V during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Momordicine V during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a cucurbitane-type triterpenoid glycoside isolated from Momordica charantia (bitter melon). Its structure contains a malonyl group, which makes it susceptible to hydrolysis under certain experimental conditions, potentially leading to the formation of its corresponding neutral glycoside and affecting experimental outcomes.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors contributing to the degradation of this compound are:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the malonyl group.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[1]
-
Light: Exposure to light, particularly UV, can contribute to the degradation of compounds in Momordica charantia extracts.[2]
-
Enzymatic Activity: Endogenous enzymes in the plant material can degrade this compound if not properly inactivated during extraction.
Q3: How can I minimize the degradation of this compound during extraction?
A3: To minimize degradation during extraction, it is recommended to use optimized extraction conditions. Ultrasound-assisted extraction (UAE) with 70% ethanol at a controlled temperature (around 50°C) for a limited duration (e.g., 50 minutes) has been shown to be effective for extracting similar compounds while minimizing degradation.[3][4] It is also crucial to use fresh or properly dried and stored plant material to reduce enzymatic degradation.
Q4: What are the best practices for storing this compound and its extracts?
A4: For long-term stability, extracts containing this compound should be stored at low temperatures (-20°C is recommended) in the dark.[1] It is also advisable to store them in amber vials or containers wrapped in aluminum foil to protect from light. For purified this compound, storage as a dry powder at low temperatures is ideal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in extract | Suboptimal extraction parameters. | Optimize solvent concentration (70% ethanol is often effective), solid-to-liquid ratio, extraction time, and temperature. Consider using ultrasound-assisted extraction for improved efficiency. |
| Degradation during extraction. | Use lower extraction temperatures and protect the extraction setup from light. Ensure plant material is properly dried to minimize enzymatic activity. | |
| Appearance of extra peaks in HPLC chromatogram, suggesting degradation | Hydrolysis of the malonyl group. | Maintain a neutral pH during extraction and sample preparation. Avoid prolonged exposure to acidic or basic conditions. |
| Thermal degradation. | Use a rotary evaporator at low temperatures (<40°C) for solvent removal. Avoid excessive heating at all stages. | |
| Photo-degradation. | Work with amber glassware or protect samples from light throughout the experimental process. | |
| Inconsistent quantitative results | Incomplete extraction. | Ensure the plant material is finely powdered to maximize surface area for extraction. |
| Instability of standard solutions. | Prepare fresh standard solutions of this compound for each analysis and store them under the recommended conditions (low temperature, protected from light). | |
| Method variability. | Validate the analytical method for linearity, precision, and accuracy to ensure reliable quantification. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is optimized for the efficient extraction of this compound while minimizing degradation.
Materials:
-
Dried and powdered Momordica charantia leaves
-
70% Ethanol (v/v)
-
Ultrasonic bath
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Momordica charantia leaves and place it in a 250 mL Erlenmeyer flask.
-
Add 140 mL of 70% ethanol to achieve a solid-to-liquid ratio of 1:14 (w/v).
-
Place the flask in an ultrasonic bath and sonicate at 50°C for 50 minutes.
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.
-
Store the dried extract at -20°C in a light-protected container.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol provides a method for the quantitative analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: With UV-Vis detector
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 64:36 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 203 nm
-
Column Temperature: 25-30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol and create a series of dilutions for the calibration curve.
-
Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Identify the this compound peak based on the retention time of the standard. Quantify the amount using the calibration curve.
Visualizations
References
- 1. Effects of Storage Time and Temperature on Antioxidants in Juice from Momordica charantia L. and Momordica charantia L. var. abbreviata Ser - PMC [pmc.ncbi.nlm.nih.gov]
- 2. universityofflorence.medium.com [universityofflorence.medium.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of ultrasound-assisted extraction of charantin from Momordica charantia fruits using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Momordicine V Isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the isolation of Momordicine V from Momordica charantia (bitter melon).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its large-scale isolation important?
A1: this compound is a cucurbitane-type triterpenoid glycoside identified in the leaves of Momordica charantia. Its full chemical name is 23-O-β-D-glucopyranosyl-7-hydroxy-3-O-malonylcucurbita-5,24-dien-19-al. Triterpenoids from Momordica charantia have shown a range of biological activities, making this compound a compound of interest for pharmaceutical research and development. Scaling up its isolation is crucial for further preclinical and clinical studies, as well as for potential commercialization.
Q2: Which extraction method is most suitable for large-scale production of this compound?
A2: The choice of extraction method for scale-up depends on a balance of factors including yield, cost, processing time, and environmental impact. While traditional Soxhlet extraction is an option, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significantly reduced extraction times and solvent consumption. For high purity and a "green" approach, Supercritical Fluid Extraction (SFE) with CO2 and a co-solvent like ethanol is a promising alternative, though it may require a larger initial investment in equipment.
Q3: What are the key challenges in scaling up the purification of this compound?
A3: Key challenges include maintaining resolution and purity during chromatographic separation, potential for compound degradation with prolonged processing times, and efficient solvent recovery. As the scale increases, the volume of extract and solvents grows, necessitating larger and more robust chromatographic systems. Ensuring consistent batch-to-batch purity and yield is also a significant hurdle that requires well-defined and validated standard operating procedures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of this compound isolation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient cell lysis of the plant material. 2. Inappropriate solvent selection or solvent-to-solid ratio. 3. Insufficient extraction time or temperature. | 1. Ensure the plant material is finely ground to increase surface area. 2. Optimize the solvent system. A mixture of methanol and water (e.g., 80:20 v/v) is often effective for extracting polar glycosides. Adjust the solvent-to-solid ratio (e.g., 25:1 or higher). 3. For UAE or MAE, optimize time and temperature parameters as indicated in the experimental protocols. |
| Low Purity of Isolated this compound | 1. Co-extraction of closely related compounds with similar polarities. 2. Overloading of the chromatography column. 3. Inadequate separation during recrystallization. | 1. Employ multi-step chromatographic purification, such as an initial separation on silica gel followed by a reverse-phase (C18) column for finer resolution. 2. Reduce the sample load on the column and optimize the gradient elution profile. 3. For recrystallization, select a solvent system in which this compound has limited solubility at low temperatures while impurities remain in solution. |
| Solvent Recovery Issues | 1. Use of high-boiling-point solvents. 2. Inefficient rotary evaporation at a large scale. | 1. Whenever possible, opt for solvents with lower boiling points. 2. For large volumes, consider using a falling film evaporator or a similar industrial-scale solvent recovery system. |
| Compound Degradation | 1. Exposure to high temperatures for extended periods. 2. Presence of acidic or basic impurities. | 1. Use extraction methods that minimize heat exposure, such as UAE at a controlled temperature or SFE. Keep evaporation temperatures below 50°C. 2. Neutralize the crude extract before concentration and purification if necessary. |
Data Presentation
Table 1: Comparison of Extraction Methods for Momordicine-Related Compounds
| Extraction Method | Key Parameters | Solvent | Yield | Reference |
| Ultrasound-Assisted Extraction (UAE) | Temperature: 46°C; Time: 120 min; Solid-to-Solvent Ratio: 1:26 w/v | Methanol:Water (80:20, v/v) | 3.18 mg/g of charantin | [1] |
| Microwave-Assisted Extraction (MAE) | Temperature: 80°C; Time: 5 min; Power: 600 W | Methanol | Higher total triterpenoid content than UAE | [2] |
| Supercritical Fluid Extraction (SFE-CO2) | Pressure: 25.5 MPa; Temperature: 42.5°C; Modifier: 180 mL Ethanol | Carbon Dioxide with Ethanol | 0.7817 mg/g of charantin | [3] |
| Soxhlet Extraction | Time: 120 min | Methanol:Water (80:20, v/v) | 1.17 mg/g of charantin | [1] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
Objective: To extract this compound and related triterpenoids from dried Momordica charantia leaves.
Materials and Reagents:
-
Dried and powdered Momordica charantia leaves
-
Methanol (HPLC grade)
-
Deionized water
-
Ultrasonic bath or probe sonicator
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh the desired amount of dried, finely powdered Momordica charantia leaves.
-
Extraction:
-
Place the powdered leaves in a suitable extraction vessel.
-
Add a solution of 80% methanol in water at a solid-to-solvent ratio of 1:26 (w/v).
-
Place the vessel in an ultrasonic bath and sonicate for 120 minutes at a controlled temperature of 46°C.[1]
-
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue. Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Solvent Evaporation: Concentrate the collected filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Protocol 2: Microwave-Assisted Extraction (MAE)
Objective: To rapidly extract this compound and related triterpenoids from dried Momordica charantia leaves.
Materials and Reagents:
-
Dried and powdered Momordica charantia leaves
-
Methanol (HPLC grade)
-
Microwave extraction system
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 0.5 g of dried, finely powdered Momordica charantia leaves for a lab-scale extraction (scale up proportionally).
-
Extraction:
-
Place the sample in a microwave-safe extraction vessel.
-
Add 50 mL of methanol (maintain a 1:100 solid-to-solvent ratio for larger scales).
-
Set the microwave extractor to ramp to 80°C over 5 minutes and then hold at 80°C for 5 minutes with a power of 600 W.
-
-
Centrifugation: After extraction and cooling, transfer the contents to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Collection: Collect the supernatant.
-
Solvent Evaporation: Concentrate the supernatant using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Protocol 3: Purification by Column Chromatography
Objective: To isolate this compound from the crude extract.
Materials and Reagents:
-
Crude extract from Momordica charantia
-
Silica gel (for column chromatography)
-
Reverse-phase C18 silica gel
-
Solvents for elution (e.g., n-hexane, ethyl acetate, methanol, water)
Procedure:
-
Silica Gel Chromatography (Initial Purification):
-
Prepare a silica gel column with a suitable non-polar solvent (e.g., n-hexane).
-
Dissolve the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Reverse-Phase C18 Chromatography (Fine Purification):
-
Pool the fractions containing the compound of interest and evaporate the solvent.
-
Prepare a C18 column and equilibrate with a polar solvent system (e.g., methanol:water).
-
Dissolve the semi-purified extract in the mobile phase and load it onto the column.
-
Elute with a gradient of decreasing polarity (e.g., starting with a high concentration of water and increasing the methanol concentration).
-
Collect fractions and analyze for the presence of pure this compound.
-
-
Recrystallization:
-
Combine the pure fractions and evaporate the solvent.
-
Dissolve the solid residue in a minimal amount of a hot solvent and allow it to cool slowly to form crystals of pure this compound.
-
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound.
Caption: Modulation of AMPK and NF-κB signaling pathways by M. charantia triterpenoids.
References
- 1. The Effects of Momordica charantia on Type 2 Diabetes Mellitus and Alzheimer’s Disease | MDPI [mdpi.com]
- 2. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Momordicine V
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference from related compounds during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common interfering compounds in the analysis of this compound from Momordica charantia extracts?
When analyzing this compound from Momordica charantia (bitter melon), interference can arise from a variety of structurally similar compounds. The primary sources of interference are other cucurbitane-type triterpenoids and their glycosides, which are abundant in the plant.[1] These compounds often share similar physicochemical properties, leading to challenges in chromatographic separation.
Key interfering compounds can include:
-
Momordicine I, II, and IV : These are structurally very similar to this compound and can co-elute or have overlapping peaks in chromatographic analyses.[2][3][4]
-
Momordicosides : A large family of triterpenoid glycosides found in bitter melon, such as Momordicoside L, Charantoside, and Karaviloside, can cause significant interference.[2]
-
Other Phytochemicals : Extracts of Momordica charantia are complex mixtures containing flavonoids, alkaloids, and phenolic acids. While structurally distinct, high concentrations of these compounds can contribute to matrix effects and baseline noise.
Table 1: Common Interfering Compounds in this compound Analysis
| Compound Class | Specific Examples | Potential Interference |
| Cucurbitane-type Triterpenoids | Momordicine I, Momordicine IV, (23E)-Cucurbita-5,23,25-triene-3,7-dione | Co-elution, similar mass fragmentation patterns |
| Triterpenoid Glycosides | Momordicoside L, Charantoside B, Karaviloside III | Overlapping chromatographic peaks, ion suppression in MS |
| Phenolic Compounds | Gallic acid, Catechin, Chlorogenic acid | Matrix effects, baseline instability |
| Flavonoids | Quercetin, Rutin | Matrix effects, broad peaks |
| Alkaloids | Vicine | General background noise, matrix effects |
Q2: My HPLC chromatogram shows poor resolution between this compound and other peaks. How can I improve peak separation?
Poor resolution is a common issue when analyzing complex plant extracts. To improve the separation of this compound from interfering compounds, a systematic approach to HPLC method optimization is recommended.
Troubleshooting Guide for Poor HPLC Resolution
-
Mobile Phase Composition : Adjusting the solvent strength and selectivity is the most powerful tool for improving resolution.
-
Gradient Optimization : A shallow gradient can enhance the separation of closely eluting compounds. Experiment with different gradient slopes and times.
-
Solvent Selectivity : If using a common mobile phase like acetonitrile and water, consider replacing acetonitrile with methanol or using a ternary mixture (e.g., acetonitrile, methanol, and water) to alter selectivity.
-
-
Stationary Phase : The choice of HPLC column is critical.
-
Column Chemistry : If a standard C18 column does not provide adequate separation, consider a column with a different stationary phase, such as a C30, phenyl-hexyl, or pentafluorophenyl (PFP) column, which can offer different selectivity for triterpenoids.
-
Particle Size and Column Length : Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and improve resolution, though this may also increase backpressure.
-
-
Temperature : Operating the column at an elevated temperature (e.g., 30-40°C) can improve peak shape and efficiency by reducing mobile phase viscosity.
-
pH of the Mobile Phase : For ionizable compounds, adjusting the pH of the mobile phase can significantly alter retention and selectivity. While this compound is not strongly ionizable, other interfering compounds might be.
Table 2: HPLC Parameter Adjustments to Improve Resolution
| Parameter | Adjustment | Expected Outcome |
| Mobile Phase Gradient | Make the gradient shallower | Increases separation time between closely eluting peaks |
| Organic Solvent | Switch from acetonitrile to methanol (or vice versa) | Alters selectivity, potentially resolving co-eluting peaks |
| Column Chemistry | Change to a different stationary phase (e.g., PFP) | Provides different chemical interactions, changing elution order |
| Column Temperature | Increase temperature (e.g., by 5-10°C) | Decreases viscosity, leading to sharper peaks and potentially better resolution |
| Flow Rate | Decrease flow rate | Can increase efficiency and improve resolution for some compounds |
Workflow for Troubleshooting Poor HPLC Resolution
Caption: Troubleshooting workflow for improving HPLC peak resolution.
Q3: I'm observing significant matrix effects in my LC-MS analysis of this compound. What sample preparation techniques can minimize this interference?
Matrix effects, such as ion suppression or enhancement, are a major challenge in LC-MS analysis of complex samples like plant extracts. Proper sample preparation is crucial to remove interfering substances before analysis.
Recommended Sample Preparation Protocol: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective technique for cleaning up Momordica charantia extracts and reducing matrix effects.
Methodology:
-
Sample Pre-treatment :
-
Start with a crude methanolic or ethanolic extract of Momordica charantia.
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the dried extract in a low percentage of organic solvent (e.g., 10% methanol in water) to ensure compatibility with the SPE sorbent.
-
-
SPE Cartridge Selection and Conditioning :
-
Use a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent).
-
Condition the cartridge by sequentially passing methanol and then water (or the initial mobile phase solvent) through it.
-
-
Loading and Washing :
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture (e.g., 5-10% methanol in water) to elute polar interferences.
-
-
Elution :
-
Elute this compound and other triterpenoids using a higher concentration of organic solvent (e.g., 80-100% methanol or acetonitrile).
-
-
Final Preparation :
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
Sample Preparation Workflow using SPE
Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.
Q4: How can I confirm the identity of the this compound peak and ensure it's not a co-eluting compound?
Peak identification should never rely solely on retention time. A combination of chromatographic and spectroscopic techniques is necessary for confident identification.
Strategies for Peak Identity Confirmation:
-
High-Resolution Mass Spectrometry (HRMS) :
-
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the compound under the peak. This can help distinguish this compound from other compounds with the same nominal mass.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
By fragmenting the parent ion, MS/MS produces a characteristic fragmentation pattern that can serve as a "fingerprint" for this compound. Comparing this pattern to a reference standard or literature data can confirm its identity.
-
-
Peak Purity Analysis with a Diode Array Detector (DAD) :
-
A DAD detector can acquire UV-Vis spectra across a chromatographic peak. If the spectra are consistent across the entire peak, it suggests the peak is pure. If the spectra change, it indicates the presence of a co-eluting compound.
-
-
Spiking with a Reference Standard :
-
Injecting a sample that has been "spiked" with a known reference standard of this compound should result in an increase in the height/area of the target peak without the appearance of a new peak.
-
Logical Flow for Peak Identification
Caption: Logical workflow for confirming the identity of a chromatographic peak.
References
- 1. Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Major Bitter-Tasting Compounds from the Dichloromethane Fraction of Bitter Gourd (Fruit of Momordica charantia L.) Extract and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Momordicine V and Momordicine II
A comprehensive guide for researchers and drug development professionals on the biological activities of two prominent cucurbitane triterpenoid glycosides from Momordica charantia.
Introduction
Momordicine V and Momordicine II are cucurbitane-type triterpenoid glycosides isolated from the bitter melon plant, Momordica charantia. This plant has a long history of use in traditional medicine for a variety of ailments, prompting scientific investigation into its bioactive constituents. Both this compound and Momordicine II share a common structural backbone, but a key difference lies in the presence of a malonyl group at the 3-O position in this compound. This structural variation is hypothesized to influence their respective biological activities. This guide provides a comparative analysis of the known bioactivities of this compound and Momordicine II, presenting available experimental data, detailed methodologies for key experiments, and an exploration of the signaling pathways they modulate.
Chemical Structures
The fundamental structural difference between this compound and Momordicine II is the malonylation at the C-3 position of the cucurbitane skeleton in this compound.
Momordicine II is identified as the 23-O-β-glucopyranoside of 3β, 7β, 23ζ-trihydroxy-cucurbita-5, 24-dien-19-al, with the chemical formula C36H58O9.[1]
This compound is characterized as 23-O-β-D-glucopyranosyl-7-hydroxy-3-O-malonylcucurbita-5,24-dien-19-al.[2] The presence of the malonyl group makes it a more acidic compound compared to Momordicine II.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivities of this compound and Momordicine II. It is important to note that research on Momordicine II is more extensive than that on this compound, resulting in a disparity in the available data.
Table 1: Antidiabetic Activity
| Compound | Bioactivity | Assay System | Concentration | Result | Reference |
| Momordicine II | Insulin Secretion | MIN6 β-cells | 10 µg/mL | Significantly stimulated insulin secretion | [3][4] |
| 25 µg/mL | Significantly stimulated insulin secretion | [3] | |||
| This compound | Lipid-lowering activity | Network Pharmacology | - | Identified as a potential saponin with good bioavailability for inhibiting fat accumulation (experimental data not available) |
Table 2: Anti-inflammatory Activity
| Compound | Bioactivity | Assay System | Concentration | Result | Reference |
| Momordicine II | iNOS Expression | LPS-stimulated RAW 264.7 macrophages | 50 µM | Did not significantly inhibit iNOS expression | |
| This compound | - | - | - | No data available |
Table 3: Cytotoxicity
| Compound | Bioactivity | Assay System | IC50 | Reference |
| Momordicine II | Cytotoxicity | Spodoptera litura ovary cell line (SL-1) | 82.31 µg/mL (24h), 77.49 µg/mL (36h), 49.42 µg/mL (48h) | |
| This compound | - | - | - | No data available |
Table 4: Other Bioactivities
| Compound | Bioactivity | Assay System | Concentration | Result | Reference |
| This compound | Oviposition Deterrent | Liriomyza trifolii | 26.16 µg/cm² | Significantly deterred oviposition |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables above are provided to facilitate reproducibility and further research.
Antidiabetic Activity: Insulin Secretion Assay (Momordicine II)
Objective: To evaluate the effect of Momordicine II on insulin secretion in pancreatic β-cells.
Cell Line: MIN6 mouse insulinoma β-cell line.
Protocol:
-
MIN6 cells are seeded in 24-well plates and cultured until they reach 80-90% confluency.
-
The cells are then pre-incubated for 1 hour in Krebs-Ringer Bicarbonate (KRB) buffer containing 1 mM glucose (low glucose KRB).
-
Following pre-incubation, the cells are treated with either fresh low glucose KRB (negative control), KRB containing 25 mM glucose (high glucose KRB, positive control), or KRB containing Momordicine II at concentrations of 10 µg/mL and 25 µg/mL in low glucose KRB for 1 hour.
-
After the 1-hour incubation, the supernatant is collected.
-
The concentration of insulin in the supernatant is quantified using a commercial Mouse Insulin ELISA kit.
-
Results are expressed as the amount of insulin secreted relative to the control groups.
Anti-inflammatory Activity: iNOS Expression Assay (Momordicine II)
Objective: To determine the effect of Momordicine II on the expression of inducible nitric oxide synthase (iNOS) in macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
RAW 264.7 cells are seeded in 6-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with Momordicine II (50 µM) for 1 hour.
-
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. A control group is treated with LPS alone.
-
After 24 hours, the cells are harvested, and total protein is extracted.
-
The expression level of iNOS protein is determined by Western blot analysis using a specific primary antibody against iNOS.
-
β-actin is used as a loading control to normalize the iNOS expression levels.
Cytotoxicity Assay (Momordicine II)
Objective: To assess the cytotoxic effect of Momordicine II on a specific cell line.
Cell Line: Spodoptera litura ovary cell line (SL-1).
Protocol:
-
SL-1 cells are seeded in 96-well plates at a suitable density.
-
The cells are then treated with various concentrations of Momordicine II for 24, 36, and 48 hours.
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Oviposition Deterrent Assay (this compound)
Objective: To evaluate the oviposition deterrent activity of this compound against the leafminer, Liriomyza trifolii.
Methodology Outline:
-
Kidney bean leaves are treated with a solution of this compound at a concentration of 26.16 µg/cm². Control leaves are treated with the solvent only.
-
Adult female L. trifolii are exposed to both treated and control leaves in a controlled environment.
-
After a set period (e.g., 24 hours), the number of oviposition punctures on both sets of leaves is counted.
-
The deterrent effect is quantified by comparing the number of punctures on the treated leaves versus the control leaves.
Signaling Pathways
The mechanisms of action for this compound and Momordicine II are beginning to be elucidated, with several key signaling pathways implicated in their bioactivities.
Momordicine II: AMPK/mTOR and Lipophagy Pathways
A network pharmacology study has suggested that Momordicine II may exert its lipid-lowering effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway and the subsequent modulation of the mTOR pathway. This, in turn, is proposed to induce lipophagy, a process of lipid droplet degradation by autophagy, mediated by the transcription factors DAF-16/FoxO and HLH-30/TFEB.
Figure 1: Proposed signaling pathway for Momordicine II in reducing fat accumulation.
Experimental Workflow for Bioactivity Screening
The general workflow for screening and characterizing the bioactivity of natural products like this compound and Momordicine II involves a series of in vitro and in vivo experiments.
Figure 2: General experimental workflow for natural product bioactivity studies.
Discussion and Future Directions
The available evidence suggests that Momordicine II possesses notable antidiabetic and cytotoxic properties. Its potential to modulate the AMPK/mTOR pathway highlights a promising avenue for its development as a therapeutic agent for metabolic disorders. However, its anti-inflammatory activity appears to be less pronounced compared to other triterpenoids from M. charantia.
Conversely, the bioactivity of this compound remains largely unexplored. The single reported activity, oviposition deterrence, suggests a potential application in agriculture. The presence of the malonyl group in this compound is a key structural feature that likely influences its polarity, stability, and interaction with biological targets. It is plausible that this modification could lead to different or enhanced bioactivities compared to Momordicine II. For instance, malonylation can sometimes increase the water solubility of a compound, which might affect its bioavailability.
Future research should prioritize a comprehensive evaluation of the bioactivities of this compound, particularly in the areas of anticancer, anti-inflammatory, and antidiabetic effects, to enable a more direct and meaningful comparison with Momordicine II. Head-to-head comparative studies using the same experimental models and conditions are crucial to accurately assess the relative potency and efficacy of these two closely related compounds. Furthermore, elucidating the specific molecular targets and signaling pathways modulated by this compound will be essential for understanding its therapeutic potential.
References
- 1. DAF-16/FOXO and HLH-30/TFEB comprise a cooperative regulatory axis controlling tubular lysosome induction in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitane triterpenoid oviposition deterrent from Momordica charantia to the leafminer, Liriomyza trifolii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory, Antidiabetic Properties and In Silico Modeling of Cucurbitane-Type Triterpene Glycosides from Fruits of an Indian Cultivar of Momordica charantia L. | MDPI [mdpi.com]
A Structural and Functional Showdown: Momordicin V Versus Fellow Cucurbitane Triterpenoids
For researchers and drug development professionals, understanding the nuanced differences between structurally similar natural compounds is paramount for identifying promising therapeutic leads. This guide provides a detailed structural and functional comparison of Momordicin V with other prominent cucurbitane triterpenoids isolated from Momordica charantia, supported by experimental data.
Cucurbitane triterpenoids, a class of tetracyclic triterpenes, are well-known for their diverse and potent biological activities, including anti-inflammatory and cytotoxic effects.[1][2] Momordicin V, a member of this family, possesses a complex structure that warrants a detailed comparison with its close relatives to elucidate potential structure-activity relationships.
Structural Comparison of Momordicin V and Related Cucurbitanes
Momordicin V is chemically identified as 23-O-β-D-glucopyranosyl-7-hydroxy-3-O-malonylcucurbita-5,24-dien-19-al.[3] Its core structure is the characteristic cucurbitane skeleton. For a clear comparison, we will examine its structure alongside other well-researched cucurbitane triterpenoids: Momordicin I, Momordicin II, Momordicin IV, and (23E) 3β,7β,25-trihydroxycucurbita-5,23-dien-19-al (TCD).[4]
The key structural variations among these compounds lie in the substitutions at the C-3, C-7, C-23, and C-25 positions of the cucurbitane scaffold, particularly the presence and nature of glycosidic and malonyl groups.
Caption: Structural relationships of Momordicin V and other cucurbitane triterpenoids.
Comparative Biological Activity
A study directly comparing the cytotoxicity and anti-inflammatory effects of Momordicin I, II, IV, and TCD provides valuable insights into their structure-activity relationships.[4] While this particular study did not include Momordicin V, the data allows for informed postulations about its potential activity based on its structural features.
Cytotoxicity Data
The cytotoxicity of these compounds was evaluated against normal intestinal (IEC-18) and hepatic (FL83B) cell lines.
| Compound | Cell Line | GI50 (µM) |
| Momordicin I | IEC-18 | 4.8 ± 0.5 |
| FL83B | 12.1 ± 1.1 | |
| Momordicin II | IEC-18 | 48.7 ± 3.2 |
| FL83B | > 100 | |
| Momordicin IV | IEC-18 | > 100 |
| FL83B | > 100 | |
| TCD | IEC-18 | > 100 |
| FL83B | > 100 |
Data sourced from a 2022 study on cytotoxic and anti-inflammatory triterpenoids.
From this data, it is evident that the aglycone, Momordicin I, exhibits the highest cytotoxicity against normal cell lines. The addition of a glucose moiety at the C-23 position in Momordicin II significantly reduces this cytotoxicity. Further glycosylation at the C-3 position in Momordicin IV, or the absence of a glycoside as in TCD, results in a lack of significant cytotoxicity at the tested concentrations. This suggests that glycosylation plays a crucial role in mitigating the cytotoxic effects of these cucurbitane triterpenoids. Based on this trend, Momordicin V, with a single glucose moiety at C-23 and a malonyl group at C-3, may exhibit a cytotoxicity profile intermediate between Momordicin I and Momordicin II.
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds was assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound (at 40 µM) | Inhibition of NO production (%) |
| TCD | Significant Inhibition |
| Momordicin II | No Significant Inhibition |
| Momordicin IV | No Significant Inhibition |
Data sourced from a 2022 study on cytotoxic and anti-inflammatory triterpenoids.
Interestingly, among the tested compounds, only TCD demonstrated significant anti-inflammatory activity by suppressing iNOS expression. This suggests that the presence of glycosidic groups in Momordicin II and IV may diminish their anti-inflammatory potential in this assay. The structural similarity of Momordicin V to Momordicin II (both being C-23 glycosides) might imply a similar lack of potent anti-inflammatory activity. However, the influence of the C-3 malonyl group on this activity remains to be experimentally determined.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The following is a representative protocol for determining the cytotoxicity of cucurbitane triterpenoids using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Plating:
-
Seed cells (e.g., IEC-18, FL83B) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Dilute the stock solutions with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the culture medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
The cell viability is expressed as a percentage of the vehicle control.
-
The GI50 (concentration that causes 50% growth inhibition) or IC50 (concentration that causes 50% inhibition of viability) value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for a typical MTT cytotoxicity assay.
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
The following is a general protocol to assess the anti-inflammatory activity of cucurbitane triterpenoids by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.
1. Cell Culture and Plating:
-
Culture RAW 264.7 macrophages in complete DMEM medium.
-
Plate the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
2. Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known anti-inflammatory drug and LPS).
-
Incubate the plate for 24 hours.
3. Measurement of Nitrite Concentration:
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for another 10 minutes, protected from light.
4. Absorbance Reading and Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite in the samples is determined from a standard curve generated with known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
Conclusion
The structural comparison of Momordicin V with other cucurbitane triterpenoids reveals subtle yet significant differences, primarily in their glycosylation and acylation patterns. Experimental data on related compounds strongly suggest that these modifications have a profound impact on their biological activities. Specifically, glycosylation appears to be a key factor in reducing cytotoxicity. While the anti-inflammatory profile of Momordicin V remains to be fully elucidated, comparative data suggests that the aglycone TCD is a more potent anti-inflammatory agent than its glycosylated counterparts. Further investigation into the biological activities of Momordicin V is warranted to fully understand its therapeutic potential and to further refine the structure-activity relationships within the promising class of cucurbitane triterpenoids.
References
Validating the oviposition deterrent effect of Momordicine V in different insect species
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ovipositional deterrent effects of Momordicine V against various insect species, supported by experimental data. We delve into its performance alongside other Momordicines and alternative deterrents, offering detailed experimental protocols and visual workflows to facilitate informed research decisions.
Executive Summary
This compound, a cucurbitane glucoside isolated from the leaves of bitter gourd (Momordica charantia), has demonstrated significant oviposition deterrent activity against the polyphagous leafminer, Liriomyza trifolii. This guide synthesizes available research to compare the efficacy of this compound with its structural relatives—Momordicine I, II, and IV—as well as other botanical and synthetic insecticides. While current data primarily focuses on L. trifolii, the findings suggest a promising avenue for the development of novel, plant-based insect control agents.
Comparative Oviposition Deterrent Activity
The oviposition deterrent properties of this compound and other related compounds have been predominantly evaluated against the American serpentine leafminer, Liriomyza trifolii. The following tables summarize the quantitative data from available studies, providing a basis for comparison.
| Compound | Insect Species | Concentration (µg/cm²) | Oviposition Deterrence | Reference |
| This compound | Liriomyza trifolii | 26.16 | Significant reduction | [1][2] |
| Momordicine I | Liriomyza trifolii | 33.60 | Significant reduction | [3][4] |
| Momordicine II | Liriomyza trifolii | 75.6 | Significant reduction | [5] |
| Momordicine IV | Liriomyza trifolii | 20.3 | Significant reduction | |
| 7,23-dihydroxy-3-O-malonylcucurbita-5,24-dien-19-al | Liriomyza trifolii | 3.25 | Significant reduction |
Table 1: Oviposition Deterrent Activity of Momordicines against Liriomyza trifolii
For a broader perspective, the following table compares the efficacy of other botanical and synthetic compounds against the same insect species.
| Compound/Product | Insect Species | Concentration | Oviposition Deterrent Effect | Reference |
| Neem Azal-S | Liriomyza trifolii | 2% | 80.7% Oviposition Deterrent Index (ODI) | |
| Margosan-O | Liriomyza trifolii | 2% | 52.6% Oviposition Deterrent Index (ODI) | |
| Azadirachtin | Liriomyza trifolii | 1.0 and 2.0 ppm (drench) | Significant reduction in female fecundity | |
| Permethrin | Liriomyza trifolii | Not specified | Significant reduction in oviposition | |
| Aldicarb | Liriomyza trifolii | Not specified | Significant oviposition-deterring effects in choice and no-choice trials | |
| Oxamyl | Liriomyza trifolii | Not specified | Significant oviposition-deterring effects in choice and no-choice trials | |
| Disulfoton | Liriomyza trifolii | Not specified | Significant oviposition-deterring effects in choice and no-choice trials |
Table 2: Oviposition Deterrent Activity of Alternative Compounds against Liriomyza trifolii
Experimental Protocols
The evaluation of oviposition deterrents typically involves choice or no-choice bioassays. The following is a generalized protocol based on the methodologies reported in the cited studies for Liriomyza trifolii.
1. Insect Rearing:
-
Liriomyza trifolii are reared on host plants, such as kidney bean (Phaseolus vulgaris), in controlled environmental chambers.
-
Conditions are typically maintained at 25-27°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.
-
Adult flies are collected for use in bioassays.
2. Preparation of Test Solutions:
-
The test compound (e.g., this compound) is dissolved in an appropriate solvent, such as methanol or acetone, to create a stock solution.
-
Serial dilutions are made to obtain the desired test concentrations.
-
A control solution consisting of the solvent alone is also prepared.
3. Oviposition Bioassay (Choice Test):
-
Host plant leaves (e.g., kidney bean) are treated with the test solution and the control solution.
-
In a petri dish or cage, a treated leaf and a control leaf are placed.
-
A specific number of mated female flies are introduced into the assay arena.
-
The number of oviposition punctures on each leaf is counted after a defined period (e.g., 24 hours).
-
The Oviposition Deterrent Index (ODI) can be calculated using the formula: ODI (%) = [(C-T)/(C+T)] x 100, where C is the number of eggs on the control leaf and T is the number of eggs on the treated leaf.
4. Oviposition Bioassay (No-Choice Test):
-
Separate cages are set up for each treatment concentration and the control.
-
Host plant leaves treated with a specific concentration of the test compound are placed in the respective cages.
-
A predetermined number of mated female flies are released into each cage.
-
The number of eggs laid on the leaves in each cage is counted after a set duration.
-
The reduction in oviposition compared to the control is used to determine the deterrent effect.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for validating the oviposition deterrent effect of a compound like this compound.
Caption: Experimental workflow for validating oviposition deterrents.
Signaling Pathways and Logical Relationships
The deterrence of oviposition is a complex process involving the insect's chemosensory system. While the specific signaling pathways for Momordicines are not yet fully elucidated, a generalized model can be proposed.
References
- 1. A new oviposition deterrent to the leafminer, Liriomyza trifolii: cucurbitane glucoside from Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cucurbitane triterpenoid oviposition deterrent from Momordica charantia to the leafminer, Liriomyza trifolii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cucurbitane glucosides from Momordica charantia leaves as oviposition deterrents to the leafminer, Liriomyza trifolii - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Momordicine V and Other Natural Insecticides for Effective Pest Management
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Efficacy, Mechanism of Action, and Experimental Protocols
The growing demand for sustainable agricultural practices has intensified the search for effective and environmentally benign alternatives to synthetic pesticides. Among the promising candidates are natural insecticides derived from plants. This guide provides a detailed comparative analysis of Momordicine V, a cucurbitane triterpenoid found in Momordica charantia (bitter melon), against other well-established natural insecticides: Azadirachtin, Pyrethrum, and Rotenone. This comparison focuses on their performance, mechanisms of action, and the experimental protocols used to evaluate their efficacy, providing a valuable resource for researchers in pest management and drug development.
Performance Comparison of Natural Insecticides
The efficacy of an insecticide is a critical factor in its potential for widespread use. The following tables summarize the available quantitative data on the performance of this compound and its analogs, compared with Azadirachtin, Pyrethrum, and Rotenone against various insect pests. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is compiled from various sources.
Table 1: Comparison of Insecticidal Activity (LC50/LD50/IC50/AFC50 Values)
| Insecticide | Active Compound(s) | Target Pest | Bioassay Type | Efficacy (Concentration) | Citation(s) |
| This compound | This compound | Liriomyza trifolii (Leafminer) | Oviposition Deterrence | 26.16 µg/cm² | [1] |
| Momordicin I | Momordicin I | Spodoptera litura (Tobacco cutworm) cell line (SL-1) | Cytotoxicity (IC50) | 8.35 µg/mL (24h) | [2] |
| Plutella xylostella (Diamondback moth) | Antifeedant (AFC50) | 144.08 µg/mL (2nd instar), 168.42 µg/mL (3rd instar) | [3] | ||
| Momordicin II | Momordicin II | Spodoptera litura cell line (SL-1) | Cytotoxicity (IC50) | 82.31 µg/mL (24h) | [2] |
| Plutella xylostella | Antifeedant (AFC50) | 76.69 µg/mL (2nd instar), 116.24 µg/mL (3rd instar) | [3] | ||
| Azadirachtin | Azadirachtin | Plutella xylostella | Leaf Dip (LC50) | 0.66 µg/mL (3rd instar, 24h) | |
| Pyrethrum | Pyrethrins | Plutella xylostella | Topical Application (LD50) | Deltamethrin: 0.0014 µ g/larva (Susceptible strain) | |
| Musca domestica (Housefly) | Topical Application (LC50) | Cypermethrin: 1102 ppm | |||
| Rotenone | Rotenone | Aphis glycines (Soybean aphid) | Not specified (LC50) | 4.03 - 4.61 mg/L (24h) |
Note: LC50 (Lethal Concentration, 50%), LD50 (Lethal Dose, 50%), IC50 (Inhibitory Concentration, 50%), AFC50 (Antifeedant Concentration, 50%). The efficacy of an insecticide can vary significantly depending on the target species, developmental stage, and experimental conditions.
Mechanisms of Action: A Look into the Signaling Pathways
Understanding the molecular mechanisms by which these natural insecticides exert their effects is crucial for developing targeted and effective pest control strategies and for anticipating and managing the development of resistance.
Momordicines (including this compound) , as cucurbitane triterpenoids, are known to possess a range of biological activities, including insecticidal and antifeedant properties. While the precise signaling pathway for this compound is not fully elucidated, related compounds like Momordicin I and II have been shown to induce cytotoxicity, causing cell cycle arrest in the G2/M phase, and disrupting the cytoskeleton and nuclear structure in insect cells. These effects suggest interference with fundamental cellular processes.
Azadirachtin , the primary active ingredient in neem oil, is a well-studied insect growth regulator. Its primary mode of action is the disruption of the insect endocrine system, specifically by interfering with the synthesis and metabolism of ecdysteroids, the key hormones regulating molting. This disruption leads to developmental abnormalities and mortality. Azadirachtin is also a potent antifeedant.
Pyrethrins , extracted from chrysanthemum flowers, are neurotoxins that act on the voltage-gated sodium channels of insect nerve cells. They bind to these channels, forcing them to remain open, which leads to continuous nerve stimulation, paralysis, and ultimately death.
Rotenone , derived from the roots of several tropical plants, is a mitochondrial poison. It specifically inhibits the electron transport chain at Complex I (NADH:ubiquinone oxidoreductase), thereby blocking the production of ATP, the cell's primary energy currency. This disruption of cellular respiration leads to a rapid depletion of energy and death.
Mandatory Visualizations
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Standardized experimental protocols are essential for obtaining reliable and comparable data on insecticide efficacy. Below are detailed methodologies for key experiments cited in this guide.
Leaf-Dip Bioassay for Lepidopteran Larvae (e.g., Plutella xylostella)
This method is widely used to assess the toxicity of insecticides to leaf-eating insects.
1. Insect Rearing:
-
A susceptible laboratory strain of the target insect should be used as a reference.
-
Rear larvae on untreated host plant leaves (e.g., cabbage for P. xylostella) in controlled environmental conditions (e.g., 25°C, 60% relative humidity, 16:8 hour light:dark photoperiod).
-
Use second or third instar larvae for the bioassay.
2. Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., acetone or ethanol).
-
Make serial dilutions of the stock solution with distilled water containing a small amount of a non-ionic surfactant (e.g., 0.05% Triton X-100) to ensure even spreading on the leaf surface.
-
A control solution containing only the solvent and surfactant should be prepared.
3. Bioassay Procedure:
-
Cut uniform leaf discs from untreated host plants.
-
Dip each leaf disc into the respective test solution for a standardized time (e.g., 10 seconds) with gentle agitation.
-
Allow the leaf discs to air dry.
-
Place one treated leaf disc into a Petri dish or a similar container.
-
Introduce a known number of larvae (e.g., 10-20) onto the leaf disc.
-
Seal the container and incubate under the same controlled conditions used for rearing.
4. Data Collection and Analysis:
-
Assess larval mortality after a specific time period (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the LC50 value and its 95% confidence intervals using probit analysis.
Topical Application Bioassay for Various Insects (e.g., Spodoptera litura)
This method is used to determine the contact toxicity of an insecticide.
1. Insect Rearing:
-
Rear insects on an artificial diet or their natural host under controlled conditions.
-
Use insects of a specific age or weight for the assay to ensure uniformity.
2. Preparation of Test Solutions:
-
Dissolve the test compound in a volatile solvent like acetone to prepare a range of concentrations.
3. Bioassay Procedure:
-
Immobilize individual insects, for example, by chilling them.
-
Apply a precise volume (e.g., 1 µL) of the test solution to a specific part of the insect's body, typically the dorsal thorax, using a micro-applicator.
-
Treat a control group with the solvent only.
-
Place the treated insects in clean containers with access to food and water.
4. Data Collection and Analysis:
-
Record mortality at set time intervals (e.g., 24, 48, 72 hours).
-
Determine the LD50 value (the dose that kills 50% of the test population) and its confidence limits using probit analysis.
Conclusion
This comparative guide provides a comprehensive overview of this compound in the context of other prominent natural insecticides. While data on the lethal toxicity of purified this compound is still emerging, the available information on related momordicins demonstrates significant insecticidal, antifeedant, and cytotoxic effects. Azadirachtin, Pyrethrum, and Rotenone each offer distinct modes of action and have well-documented efficacy against a range of pests.
For researchers and professionals in drug development and pest management, the exploration of novel compounds like this compound is a promising avenue. Further research focusing on direct comparative bioassays under standardized conditions is crucial to fully elucidate the potential of this compound as a viable natural insecticide. The detailed experimental protocols and an understanding of the diverse mechanisms of action presented in this guide will aid in the design of future studies and the development of next-generation sustainable pest control solutions.
References
A Comparative Guide: Hydrolysis of Momordicine V to Momordicine II for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Momordicine V and its hydrolysis product, Momordicine II, two cucurbitane-type triterpenoid glycosides from Momordica charantia. The conversion of this compound to Momordicine II is a critical step for researchers seeking to evaluate the distinct biological activities of these related compounds. This document outlines the hydrolysis protocol, presents a comparative summary of their biological activities, and visualizes key molecular pathways and experimental workflows.
From this compound to Momordicine II: A Chemical Transformation
This compound, a naturally occurring triterpenoid glycoside in Momordica charantia, can be readily converted to Momordicine II through alkaline hydrolysis. This process selectively removes the malonyl group from the glucose moiety of this compound, yielding Momordicine II. This straightforward conversion allows for the direct comparison of the bioactivities of these two structurally similar molecules, providing valuable insights into structure-activity relationships.
Comparative Biological Activities
While direct comparative quantitative data for this compound and Momordicine II is limited in publicly available literature, the biological activities of Momordicine II and the closely related Momordicine I have been studied more extensively. As Momordicine II is the 23-O-β-glucopyranoside of Momordicine I, their activities are often considered together. The following table summarizes known biological activities, with the understanding that the removal of the malonyl group from this compound to yield Momordicine II may modulate these effects.
| Biological Activity | This compound (or related malonylated glycosides) | Momordicine II (and Momordicine I) | Key Findings & References |
| Oviposition Deterrent | Significantly deters oviposition by Liriomyza trifolii. | Also deters oviposition by Liriomyza trifolii. | The malonylation in this compound may influence the potency of this activity. |
| Anti-diabetic | Included in a group of saponins with good bioavailability.[1] | Significantly stimulated insulin secretion in MIN6 β-cells.[2] | The core structure shared by both molecules is associated with hypoglycemic effects. |
| Anti-obesity | Identified as a saponin with potential lipid-lowering activity.[1] | Shown to significantly reduce fat content in C. elegans. | Both compounds are being investigated for their role in metabolic regulation. |
| Cytotoxicity | Not extensively studied. | Momordicin I, the aglycone of Momordicine II, has shown cytotoxic effects against cancer cell lines. | Further research is needed to compare the cytotoxic profiles of this compound and II. |
Experimental Protocols
Hydrolysis of this compound to Momordicine II
This protocol is based on established methods for the alkaline hydrolysis of malonylated triterpenoid glycosides.
Materials:
-
This compound
-
5% (w/v) aqueous Potassium Hydroxide (KOH) solution
-
1% (v/v) aqueous Hydrochloric Acid (HCl) solution
-
Ethyl acetate
-
Deionized water
-
Stir plate and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus and appropriate solvent system for monitoring the reaction.
Procedure:
-
Dissolution: Dissolve a known quantity of this compound in a minimal amount of a suitable co-solvent if necessary (e.g., methanol) and add it to the 5% aqueous KOH solution in the reaction vessel.
-
Reaction: Stir the solution at room temperature. The reaction progress should be monitored by TLC.
-
Neutralization: Once the reaction is complete (as indicated by the disappearance of the this compound spot and the appearance of the Momordicine II spot on TLC), neutralize the reaction mixture to approximately pH 7 with the 1% HCl solution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction three times to ensure complete recovery.
-
Washing: Combine the organic layers and wash with deionized water to remove any remaining salts.
-
Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude Momordicine II.
-
Purification: The crude product can be further purified using techniques such as column chromatography or preparative HPLC to yield pure Momordicine II.
Visualizing the Process and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Hydrolysis Workflow
Caption: Experimental workflow for the hydrolysis of this compound to Momordicine II.
Logical Relationship of Compounds
Caption: Chemical relationship between this compound and Momordicine II.
Potential Signaling Pathway
The anti-diabetic and anti-obesity effects of cucurbitane triterpenoids like Momordicine II are often linked to the activation of the AMP-activated protein kinase (AMPK) pathway.
Caption: Postulated AMPK signaling pathway activation by Momordicine II.
References
Harnessing Phytochemical Synergy: A Comparative Analysis of Momordicine Analogs in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of phytochemicals is often magnified through synergistic interactions. This guide provides a comparative analysis of the synergistic effects of cucurbitane-type triterpenoids from Momordica charantia (bitter melon), with a focus on analogs of the requested but scientifically unelucidated "Momordicine V." Due to the current lack of specific data on "this compound," this document will focus on closely related and well-researched compounds from Momordica charantia, such as Momordin Ic and other cucurbitane triterpenoids. These compounds share a similar structural backbone and offer valuable insights into the potential synergistic activities of this class of phytochemicals.
Recent studies have highlighted the enhanced efficacy of these compounds when combined with other phytochemicals or conventional chemotherapeutic agents, paving the way for novel combination therapies in the management of complex diseases like cancer.[1] This guide will delve into the experimental data supporting these synergistic effects, provide detailed methodologies for key experiments, and visualize the intricate signaling pathways and experimental workflows.
Quantitative Analysis of Synergistic Effects
The synergistic potential of phytochemicals is often quantified by the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following tables summarize key quantitative data from studies investigating the synergistic effects of Momordica charantia phytochemicals.
Table 1: Synergistic Anticancer Effects of Momordin Ic with Other Agents
| Cell Line | Combination Agent | Concentration Range | Effect | Signaling Pathway | Reference |
| Ovarian Cancer (Cisplatin-resistant) | Cisplatin | Momordin Ic: Not specified | Strong synergistic effect in treating platinum-resistant ovarian cancer | SENP1/JAK2 pathway | [1] |
| Various Cancer Cells | Gallic Acid | Not specified | Significant elimination of normoxic active and hypoxic dormant tumor cells | Not specified | [1] |
Table 2: Cytotoxic Effects of Momordica charantia Extracts and Isolated Compounds
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Momordin Ic | Prostate Cancer Cells | 15.37 µM | [1] |
| 3β,7β-dihydroxy-25-methoxycucurbita-5,23-diene-19-al (DMC) | MCF-7 (Breast Cancer) | 14.3 µM | [2] |
| 3β,7β-dihydroxy-25-methoxycucurbita-5,23-diene-19-al (DMC) | MDA-MB-231 (Breast Cancer) | 17.6 µM | |
| Karaviloside III | t-HSC/Cl-6 (Hepatic Stellate Cells) | 3.74 ± 0.13 µM | |
| Karaviloside III | HepG2 (Liver Cancer) | 4.12 ± 0.36 µM | |
| Karaviloside III | Hep3B (Liver Cancer) | 16.68 ± 2.07 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly employed in the study of synergistic effects of phytochemicals.
1. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of the individual phytochemicals and their combinations for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the extent of apoptosis induced by the treatments.
-
Cell Treatment: Treat cells with the compounds of interest for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic.
3. Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Molecular Interactions and Workflows
Signaling Pathways
The synergistic anticancer effects of Momordin Ic are often attributed to its modulation of specific signaling pathways. The following diagram illustrates the proposed mechanism of Momordin Ic in overcoming cisplatin resistance in ovarian cancer.
Caption: Momordin Ic inhibits SENP1, leading to reduced cisplatin resistance.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the synergistic effects of phytochemicals.
Caption: Workflow for synergy investigation of phytochemicals.
References
Comparative Guide to Analytical Methods for the Quantification of Bioactive Triterpenoids in Momordica charantia
A Note on the Analyte: Initial research indicates that "Momordicine V" is not a commonly recognized compound in scientific literature. This guide therefore focuses on the cross-validation and comparison of analytical methods for the quantification of well-established, bioactive cucurbitane-type triterpenoids from Momordica charantia (Bitter Melon), such as Charantin and various Momordicosides. These compounds are of significant interest to researchers, scientists, and drug development professionals for their therapeutic potential, particularly in the context of metabolic disorders.
This document provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of these key analytes.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method depends on various factors including the required sensitivity, selectivity, sample throughput, and available instrumentation.[1] The following tables summarize the performance parameters of different analytical techniques used for the quantification of Charantin and related saponins in Momordica charantia.
Table 1: General Comparison of Analytical Techniques [1]
| Parameter | HPLC-UV | HPTLC | LC-MS/MS |
| Principle | Chromatographic separation based on polarity | Planar chromatographic separation | Chromatographic separation coupled with mass-based detection |
| Selectivity | Good | Moderate to Good | Excellent |
| Sensitivity | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | Low to Moderate | High |
| Analysis Time per Sample | ~20-30 min | High throughput (multiple samples per plate) | ~5-15 min |
| Solvent Consumption | Moderate | Low | Low |
Table 2: Reported Validation Parameters for Charantin Quantification
| Parameter | HPTLC Method 1 | HPTLC Method 2 |
| Stationary Phase | Silica gel 60 F254 | Silica gel 60 F254 |
| Mobile Phase | Toluene:Ethyl Acetate:Methanol:Formic Acid (68:20:10:02, v/v)[2] | Benzene:Methanol (80:20)[3] |
| Detection Wavelength | 525 nm (after derivatization)[2] | 536 nm (after derivatization) |
| Linearity Range | 100-500 ng/band | 20-600 ng/spot |
| Correlation Coefficient (r²) | 0.9943 | Not specified, but linearity confirmed |
| Limit of Detection (LOD) | ~30 ng/band | 20 ng/spot |
| Limit of Quantification (LOQ) | ~90 ng/band | Not specified |
| Accuracy (% Recovery) | 98.68 - 100.20% | ~98.89% |
| Precision (%RSD) | < 1.5% (Intra-day), < 2% (Inter-day) | Not specified, but stated as precise |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the key techniques discussed.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of various phytochemicals, including saponins and flavonoids, in Momordica charantia.
-
Objective: To quantify Charantin or other triterpenoids in Momordica charantia extracts.
-
Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Reagents: HPLC grade solvents such as methanol, acetonitrile, and water.
-
Standard Preparation:
-
Prepare a stock solution of the reference standard (e.g., Charantin) in a suitable solvent like methanol.
-
Perform serial dilutions to prepare a series of calibration standards at different concentrations.
-
-
Sample Preparation:
-
Extract the powdered plant material with a suitable solvent (e.g., methanol).
-
Concentrate the extract to dryness and redissolve in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example for Charantin):
-
Mobile Phase: Methanol:Water (98:2 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 204 nm.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
2. High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput alternative for the quantification of compounds like Charantin.
-
Objective: To perform simultaneous quantification of Charantin in multiple samples.
-
Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.
-
Reagents: Analytical grade solvents for the mobile phase and a derivatizing agent (e.g., anisaldehyde-sulphuric acid reagent).
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions in a suitable solvent like chloroform.
-
-
Chromatographic Conditions (Example for Charantin):
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Application: Apply standards and samples as bands using a semi-automatic applicator.
-
Mobile Phase: Toluene:Ethyl Acetate:Methanol:Formic Acid (68:20:10:02, v/v/v/v).
-
Development: Develop the plate in a twin-trough chamber.
-
Derivatization: Dry the plate and spray with anisaldehyde-sulphuric acid reagent, then heat until colored bands appear.
-
-
Densitometric Analysis:
-
Scan the developed and derivatized plate at the wavelength of maximum absorbance (e.g., 525 nm).
-
Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standards.
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
This method provides high sensitivity and selectivity, making it ideal for identifying and quantifying a wide range of triterpenoids, even at low concentrations.
-
Objective: To identify and quantify Momordicosides K and L, and other triterpenoids.
-
Instrumentation: An LC system (HPLC or UHPLC) coupled to a mass spectrometer (e.g., ESI-MS, QTOF-MS).
-
Reagents: High-purity solvents like acetonitrile and water, often with additives like formic acid.
-
Standard and Sample Preparation: Similar to HPLC-UV, ensuring high purity of the final solution.
-
Chromatographic and MS Conditions:
-
Column: A suitable reversed-phase column.
-
Mobile Phase: Typically a gradient elution with acetonitrile and water.
-
Detection: Mass spectrometry detection, often using electrospray ionization (ESI), allows for quantification based on the mass-to-charge ratio (m/z) of the specific compounds.
-
-
Quantification:
-
Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Create a calibration curve using the peak areas of the reference standards.
-
Visualizations: Workflows and Pathways
Diagrams can effectively illustrate complex analytical workflows and biological contexts.
Caption: General workflow for the quantification of triterpenoids.
Caption: Hypothetical signaling pathway for Momordicoside action.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of Momordicine V and related cucurbitane triterpenoids isolated from Momordica charantia (bitter melon). Due to a lack of publicly available in vitro metabolic stability data for this compound, this guide presents available pharmacokinetic information for the structurally similar compound, Momordicine I, alongside a detailed experimental protocol for assessing metabolic stability. This information is intended to serve as a valuable resource for researchers investigating the therapeutic potential of these natural products.
Introduction to Momordica Triterpenoids
Momordica charantia is a rich source of cucurbitane-type triterpenoids, a class of secondary metabolites with diverse and potent biological activities, including antidiabetic, anti-inflammatory, and anticancer effects. Among these, this compound and Momordicine I are prominent examples. A critical factor in the development of these compounds as therapeutic agents is their metabolic stability, which influences their pharmacokinetic profile and overall efficacy.
Comparative Data on Metabolic Stability
As of the latest literature review, direct quantitative data on the in vitro metabolic stability of this compound, such as its half-life (t½) or intrinsic clearance (CLint) in liver microsomes or hepatocytes, is not available. However, pharmacokinetic studies on the related compound, Momordicine I, provide some insights into its stability in vivo.
One study reported that Momordicine I is stable in mouse blood. While this does not directly quantify its susceptibility to hepatic metabolism, it suggests a degree of stability in a biological matrix. Further research is needed to elucidate the specific metabolic pathways and stability of this compound.
Table 1: Summary of Available Pharmacokinetic Parameters for Momordicine I
| Compound | Parameter | Value | Species | Administration Route | Source |
| Momordicine I | Cmax | 1.8 µg/mL (approx. 3.2 µM) | Mouse | Intraperitoneal (20 mg/kg) | [1] |
| Tmax | 1 h | Mouse | Intraperitoneal (20 mg/kg) | [1] | |
| AUC | 7.8 µg·h/mL | Mouse | Intraperitoneal (20 mg/kg) | [1] | |
| Cmax | 0.05 µg/mL (approx. 0.09 µM) | Mouse | Oral (20 mg/kg) | [1] | |
| Tmax | 0.5 h | Mouse | Oral (20 mg/kg) | [1] | |
| AUC | 0.1 µg·h/mL | Mouse | Oral (20 mg/kg) |
Note: The significant difference in Cmax and AUC between intraperitoneal and oral administration suggests poor oral bioavailability, which could be due to low absorption or extensive first-pass metabolism.
Experimental Protocols: In Vitro Metabolic Stability Assay
To facilitate further research, a detailed protocol for a standard in vitro metabolic stability assay using liver microsomes is provided below. This assay is a fundamental tool in early drug discovery for predicting the metabolic clearance of a compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates or microtubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Thaw the liver microsomes on ice immediately before use. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
Add the liver microsomal suspension to each well of a 96-well plate or microtube.
-
Add the test compound or positive control solution to the wells.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard.
-
Include a control incubation without the NADPH regenerating system to assess for non-enzymatic degradation.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixtures to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining concentration of the test compound at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for the in vitro metabolic stability assay and a known signaling pathway modulated by Momordica triterpenoids.
Caption: Workflow for determining in vitro metabolic stability.
Caption: Inhibition of the c-Met/STAT3 signaling pathway by Momordicine I.
Conclusion
While the metabolic stability of this compound remains to be experimentally determined, the available data on the related compound Momordicine I suggests that cucurbitane triterpenoids may have complex pharmacokinetic profiles. The provided experimental protocol offers a standardized method for researchers to investigate the metabolic stability of this compound and other related compounds, which is a crucial step in their evaluation as potential therapeutic agents. Further studies are essential to characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these promising natural products to guide future drug development efforts.
References
In Vivo Validation of Momordicine I: A Comparative Analysis Against Cisplatin for Head and Neck Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo anticancer activities of Momordicine I, a bioactive cucurbitane-type triterpenoid derived from bitter melon (Momordica charantia), and cisplatin, a standard chemotherapeutic agent. The focus of this analysis is on their efficacy in preclinical models of head and neck squamous cell carcinoma (HNSCC).
In Vitro Efficacy: A Head-to-Head Comparison
Momordicine I has demonstrated potent cytotoxic effects against various HNSCC cell lines in a dose-dependent manner.[1] Notably, it exhibits a degree of selectivity, showing minimal impact on normal human oral keratinocytes.[1] The half-maximal inhibitory concentration (IC50) values for Momordicine I and cisplatin in several HNSCC cell lines are summarized below, highlighting their relative potency.
| Cell Line | Momordicine I IC50 (µg/mL) | Cisplatin IC50 (µM) |
| MOC2 | 10.4[2] | Not Reported |
| FaDu | Not Reported | 11.25[3] |
| PE/CA-PJ49 | Not Reported | 10.55[3] |
| HNO41 | Not Reported | 57.8 |
| HNO97 (resistant) | Not Reported | 440 |
| UM-SCC-29 (resistant) | Not Reported | 12.5 |
| UM-SCC-74B (sensitive) | Not Reported | 4.8 |
In Vivo Validation: From Bench to Preclinical Models
The promising in vitro findings for Momordicine I have been substantiated in in vivo animal models of HNSCC. These studies have demonstrated significant tumor growth inhibition without overt signs of toxicity.
Momordicine I In Vivo Studies
In a syngeneic mouse model using MOC2 cells implanted in C57BL/6 mice, intraperitoneal (IP) administration of Momordicine I at a dose of 30 mg/kg/mouse daily resulted in a significant reduction in tumor volume. Importantly, no significant changes in body weight were observed between the treated and control groups, suggesting a favorable toxicity profile. Another study utilizing a xenograft model with JHU029 cells in nude mice also showed that daily IP injections of 30 mg/kg Momordicine I effectively regressed tumor growth.
Comparative In Vivo Efficacy with Cisplatin
While direct head-to-head in vivo studies comparing Momordicine I and cisplatin with identical protocols are limited, existing data from separate studies provide valuable insights. Cisplatin, a cornerstone in HNSCC chemotherapy, has shown efficacy in various xenograft models. However, its use is often associated with significant side effects. The comparable tumor growth inhibition observed with Momordicine I, coupled with its apparent lack of toxicity in preclinical models, positions it as a promising therapeutic candidate.
| Parameter | Momordicine I | Cisplatin |
| Animal Model | Syngeneic (MOC2 in C57BL/6), Xenograft (JHU029 in nude mice) | Xenograft (FaDu, Cal-27, patient-derived) |
| Dosage | 30 mg/kg/day, IP | 2 mg/kg every other day, IP |
| Efficacy | Significant tumor volume reduction | Tumor growth inhibition |
| Toxicity | No significant body weight change or other overt toxicities reported | Known nephrotoxicity, ototoxicity, nausea, and weight loss |
Mechanistic Insights: Unraveling the Signaling Pathways
Momordicine I exerts its anticancer effects through the modulation of key signaling and metabolic pathways. A primary mechanism involves the inhibition of the c-Met signaling pathway and its downstream effectors, leading to reduced cell proliferation and survival.
Furthermore, recent studies have revealed that Momordicine I can reprogram the tumor microenvironment by modulating metabolic pathways such as glycolysis and lipogenesis, and by influencing the function of tumor-associated macrophages.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
In Vitro Cytotoxicity Assay
-
Cell Lines: MOC2, FaDu, PE/CA-PJ49, HNO41, HNO97, UM-SCC-29, UM-SCC-74B.
-
Treatment: Cells were treated with varying concentrations of Momordicine I or cisplatin for 48 hours.
-
Assay: Cell viability was assessed using the MTT assay, which measures the metabolic activity of cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, was then calculated.
In Vivo Tumor Xenograft and Syngeneic Models
-
Animal Models: Immunocompromised nude mice for xenografts and immunocompetent C57BL/6 mice for syngeneic models.
-
Tumor Inoculation: HNSCC cells (e.g., MOC2, JHU029) were injected subcutaneously into the flank of the mice.
-
Treatment Regimen:
-
Momordicine I: 30 mg/kg/mouse administered intraperitoneally (IP) once daily.
-
Cisplatin: 2 mg/kg administered IP every other day for a total of six doses.
-
-
Monitoring: Tumor volume was measured regularly using calipers. Animal body weight and general health were monitored as indicators of toxicity.
-
Endpoint: At the end of the study, tumors were excised for further analysis, such as Western blotting, to assess the expression of key proteins in the targeted signaling pathways.
Conclusion
Momordicine I demonstrates significant anticancer activity against HNSCC in both in vitro and in vivo models. Its ability to inhibit tumor growth at a dose that is well-tolerated in preclinical models makes it a compelling candidate for further development. Compared to cisplatin, Momordicine I appears to have a more favorable safety profile, a critical consideration in cancer therapy. Future research should focus on direct comparative efficacy and toxicity studies, as well as exploring combination therapies to enhance its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Momordicine-I suppresses head and neck cancer growth by reprogrammimg immunosuppressive effect of the tumor-infiltrating macrophages and B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin effect on head and neck squamous cell carcinoma cells is modulated by ERK1/2 protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Momordicine V and Its Natural Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Momordicine V and its naturally occurring analogues, supported by available experimental data. Due to a lack of publicly available information on synthetic analogues of this compound, this guide focuses on a comparative analysis of structurally related, naturally occurring momordicines found in Momordica charantia (bitter melon).
The synthesis of cucurbitane-type triterpenoid glycosides, such as this compound, is a formidable challenge due to their complex, rigid tetracyclic core and numerous stereocenters. While total synthesis of some cucurbitane skeletons has been achieved, it involves multi-step, low-yield processes. This inherent complexity likely contributes to the current absence of readily available synthetic analogues of this compound for comparative studies. Consequently, this guide will compare this compound with its closest natural analogues, Momordicine I and II, for which more extensive biological data is available.
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data for the biological activities of Momordicine I and II. At present, specific quantitative data for this compound is limited in publicly accessible literature.
Table 1: Comparative Cytotoxicity of Momordicines
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Momordicine I | SL-1 (Spodoptera litura ovary) | MTT | 8.35 µg/mL (24h), 6.11 µg/mL (36h), 4.93 µg/mL (48h) | [1] |
| Momordicine II | SL-1 (Spodoptera litura ovary) | MTT | 82.31 µg/mL (24h), 77.49 µg/mL (36h), 49.42 µg/mL (48h) | [1] |
| Momordicine I | Head and Neck Cancer (HNC) cells (JHU022, JHU029, Cal27) | Cytotoxicity Assay | ~10.4 µg/mL | [2] |
Table 2: Comparative Anti-Inflammatory and Anti-Diabetic Activities
| Compound/Class | Biological Activity | Key Findings | Reference |
| Momordicine I | Anti-inflammatory | Inhibits inducible nitric oxide synthase (iNOS) in LPS-treated RAW 264.7 cells. | |
| Momordicine II | Anti-inflammatory | Did not show significant anti-inflammatory effect in the same assay. | |
| Momordicosides (general class) | α-glucosidase inhibition | Several momordicosides show moderate to weak inhibitory activity against α-glucosidase. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of compounds on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[3][4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Momordicine I, II, or V) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
Anti-inflammatory Activity via Nitric Oxide (NO) Production Assay
This protocol measures the anti-inflammatory potential of compounds by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: In inflammation, macrophages can be stimulated by LPS to produce large amounts of NO via the inducible nitric oxide synthase (iNOS). The stable end product of NO, nitrite (NO₂⁻), can be measured colorimetrically using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid).
-
Absorbance Reading: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Anti-diabetic Activity through α-Glucosidase Inhibition Assay
This in vitro assay screens for compounds that can inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion and blood glucose regulation.
Principle: α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose. Inhibition of this enzyme can delay carbohydrate absorption and lower postprandial blood glucose levels. The assay measures the inhibition of the enzyme's activity on a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases a yellow product, p-nitrophenol, upon cleavage.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (pH 6.8). Prepare a solution of pNPG in the same buffer.
-
Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, followed by the α-glucosidase solution. Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate Reaction: Add the pNPG substrate to initiate the enzymatic reaction and incubate for a defined period (e.g., 20-30 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as sodium carbonate (Na₂CO₃).
-
Measure Absorbance: Measure the absorbance of the liberated p-nitrophenol at 405 nm.
-
Calculate Inhibition: The percentage of α-glucosidase inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (containing the enzyme and substrate without the inhibitor). Acarbose is commonly used as a positive control.
Mandatory Visualization
The following diagrams illustrate key signaling pathways modulated by momordicines and a general workflow for their biological evaluation.
Caption: A generalized workflow for the biological evaluation of momordicines.
Caption: The NF-κB signaling pathway and the inhibitory action of Momordicine I.
Caption: Activation of the AMPK signaling pathway by momordicines.
References
Safety Operating Guide
Navigating the Safe Disposal of Momordicine V: A Procedural Guide
Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) with official disposal procedures for Momordicine V is not publicly available. Therefore, this compound must be handled as a potentially hazardous and cytotoxic compound. The following procedures are based on established best practices for the disposal of novel research chemicals and cytotoxic waste to ensure laboratory safety and environmental compliance.[1][2] Always consult with your institution's Environmental Health and Safety (EHS) department for guidance and to ensure compliance with local, state, and federal regulations.[2]
This compound is a cucurbitane glucoside isolated from Momordica charantia leaves.[3] While comprehensive toxicity data is lacking, related compounds and extracts from Momordica charantia have demonstrated cytotoxic and toxic effects at certain concentrations.[4] Consequently, it is imperative to treat this compound and any contaminated materials as hazardous cytotoxic waste.
Essential Safety and Handling Precautions
When handling this compound, adherence to stringent safety protocols is paramount. Assume the compound is hazardous and handle it accordingly within a designated area.
| Precaution Category | Guideline | Rationale |
| Engineering Controls | Handle solid and liquid forms of this compound exclusively within a certified chemical fume hood or a biological safety cabinet. | To minimize inhalation exposure and contain any potential aerosols or dust. |
| Personal Protective Equipment (PPE) | Gloves: Wear two pairs of chemotherapy-rated, powder-free nitrile gloves. Coat: Use a disposable, solid-front, back-closing gown. Eye Protection: ANSI-approved safety goggles or a full-face shield are required. | To prevent skin contact, absorption, and eye exposure. Double-gloving provides extra protection. |
| Waste Handling | All materials that come into contact with this compound must be treated as cytotoxic waste. | To prevent cross-contamination and ensure proper disposal of all hazardous materials. |
| Spill Management | Have a designated cytotoxic spill kit readily available. In case of a spill, follow established institutional procedures for cytotoxic spills. | To ensure rapid and safe cleanup, minimizing exposure to personnel and the environment. |
Detailed Disposal Protocol for this compound
This protocol provides a step-by-step guide for the safe segregation, containment, and disposal of this compound waste.
Waste Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal. Segregate this compound waste immediately as it is generated.
-
Solid Waste:
-
Includes: Contaminated PPE (gloves, gowns), absorbent pads, weigh boats, and empty vials.
-
Procedure: Place these items directly into a designated, puncture-resistant container lined with a purple cytotoxic waste bag. Do not overfill the bag.
-
-
Liquid Waste:
-
Includes: Unused solutions of this compound, contaminated solvents (e.g., DMSO, Acetone, Chloroform), and rinsate from cleaning contaminated glassware.
-
Procedure: Collect in a dedicated, leak-proof, and shatter-resistant hazardous waste container (e.g., glass or polyethylene). The container must be compatible with the solvents used. Do not mix with other waste streams.
-
-
Sharps Waste:
-
Includes: Contaminated needles, syringes, scalpels, and glass pipettes.
-
Procedure: Place all sharps directly into a designated, puncture-proof cytotoxic sharps container. These containers are typically purple or are clearly marked with the cytotoxic symbol.
-
Waste Containerization and Labeling
Proper labeling is a crucial regulatory requirement.
-
Labeling: As soon as the first piece of waste is added, the container must be labeled with the words "Hazardous Waste" and "Cytotoxic".
-
Content Information: The label must clearly identify the contents (e.g., "this compound Waste"), the primary hazards (e.g., "Toxic," "Cytotoxic"), the date accumulation started, and the name of the principal investigator or laboratory.
-
Container Management: Keep all waste containers securely closed except when adding waste. Store containers in a designated and secure satellite accumulation area within the laboratory.
Final Disposal Procedure
-
EHS Notification: Once a waste container is full or is ready for disposal, contact your institution's EHS department.
-
Professional Collection: EHS will arrange for the collection of the waste by trained personnel and a licensed hazardous waste contractor.
-
Treatment Method: The standard and required disposal method for cytotoxic waste is high-temperature incineration. This process ensures the complete destruction of the hazardous compound.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Momordicine V
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE for handling Momordicine V.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[1] | Protects against splashes and airborne particles that could cause eye irritation or injury.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1] | Prevents direct skin contact, which could lead to irritation or absorption. The specific glove material should be chosen based on the solvent used.[1] |
| Body Protection | A lab coat, long-sleeved jacket and long trousers, or a chemical-resistant suit. An apron may be necessary for splash hazards.[1] | Provides a barrier against accidental spills and contamination of personal clothing. For larger quantities or potential for splashing, a chemical-resistant suit offers more comprehensive protection. |
| Respiratory Protection | A certified particle filtering half mask, a half mask with appropriate filters, or a powered air-purifying respirator (PAPR) may be required depending on handling conditions. | Necessary when there is a risk of inhaling dust or aerosols, especially when handling the compound in powdered form or creating solutions. The type of respirator should be selected based on a risk assessment of the specific procedure. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Gather all necessary PPE as outlined in the table above.
-
-
Handling the Compound :
-
Before handling, inspect all PPE for integrity.
-
Wear a lab coat, safety goggles, and chemical-resistant gloves.
-
When weighing or transferring the solid compound, conduct these operations in a fume hood to avoid inhalation of any dust particles.
-
If there is a risk of aerosol generation, use appropriate respiratory protection.
-
This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Handle these solvents with appropriate care and under a fume hood.
-
Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice if irritation persists.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
-
Storage :
-
Store in a cool, dry, and dark place in a well-sealed container.
-
The recommended storage temperature is between 15-25 °C.
-
Store away from foodstuffs.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Treat as hazardous chemical waste. Dispose of in a designated, labeled, and sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. |
| Contaminated Labware (e.g., pipette tips, centrifuge tubes) | Place in a designated hazardous waste container immediately after use. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Remove carefully to avoid cross-contamination and dispose of in a designated hazardous waste container. |
| Empty Containers | Uncleaned packaging should be disposed of according to official regulations. Do not reuse empty containers. |
| Aqueous Solutions | Do not allow the product to enter drains or waterways, as it may be toxic to aquatic life. Collect in a designated hazardous waste container for proper disposal. |
Experimental Protocol: General Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
